Structural Certainty: The Elucidation of 3-Bromo-5-fluoro-2-methylbenzonitrile
Executive Summary In the high-stakes environment of pharmaceutical intermediate synthesis, structural ambiguity is a critical failure point. This guide details the definitive structural elucidation of 3-Bromo-5-fluoro-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes environment of pharmaceutical intermediate synthesis, structural ambiguity is a critical failure point. This guide details the definitive structural elucidation of 3-Bromo-5-fluoro-2-methylbenzonitrile (C₈H₅BrFN).
This molecule presents a specific regiochemical challenge: distinguishing it from its isomers (e.g., 5-bromo-3-fluoro-2-methylbenzonitrile) where the halogen positions are swapped. Standard 1H NMR is often insufficient due to similar splitting patterns. This protocol establishes a self-validating analytical workflow relying on the specific magnitude of Heteronuclear Spin-Spin Coupling (
) and 2D NMR correlations to provide irrefutable proof of structure.
Theoretical Structural Framework
Before wet-lab analysis, we must establish the predicted spectral fingerprint. The molecule consists of a benzene core with four distinct substituents in a specific 1,2,3,5-arrangement.
The Regiochemical Challenge
The core challenge is confirming the position of the Methyl, Bromo, and Fluoro groups relative to the Cyano anchor.
Target Structure: 1-CN, 2-Me, 3-Br, 5-F.
Critical Feature: The Methyl group (C2) is para to the Fluorine (C5).
Isomer Risk: If the Fluorine were at position 3 (ortho to Methyl), the spectral data would shift drastically.
Predicted NMR Parameters
Nucleus
Position
Multiplicity
Coupling Partners
Diagnostic Value
1H
H-4
dd
(Ortho), (Meta)
Proves H is adjacent to F.
1H
H-6
dd
(Ortho), (Meta)
Proves H is adjacent to F.
1H
Me-2
s
None (Singlet)
Isolated from ring protons.
13C
C-2
d
(~3 Hz)
CRITICAL: Proves F is distal (para).
13C
C-5
d
(~250 Hz)
Confirms C-F bond.
Analytical Workflow & Logic
The following diagram illustrates the decision tree for confirming the structure, moving from basic identification to absolute regiochemical proof.
Caption: Logical workflow for structural validation. The red node (Step 4) is the primary "fail-safe" gate against isomers.
Detailed Experimental Protocols
Step 1: Mass Spectrometry (Isotopic Signature)
Objective: Confirm molecular formula and presence of one Bromine atom.
Protocol:
Dissolve 0.1 mg sample in HPLC-grade Methanol.
Inject into LC-MS (ESI+ or APCI).
Scan range: 100–400 m/z.
Data Interpretation:
Look for the Molecular Ion (
) at approx. 213/215 m/z.
The "1:1" Rule: Bromine has two stable isotopes,
and , in roughly equal abundance.[1][2][3] A true brominated compound must show two peaks separated by 2 mass units with nearly identical intensity (1:1 ratio).[1][4]
Pass Criteria: M (213) and M+2 (215) are present and equal height.
Step 2: 1H and 19F NMR (Scalar Coupling)
Objective: Establish the presence of the aromatic protons and their relationship to Fluorine.
1H Spectrum: You will observe two aromatic signals (H4 and H6) and one aliphatic singlet (Methyl).
Splitting Pattern: Both H4 and H6 will appear as doublets of doublets (dd).
Large coupling (
Hz): Interaction with ortho-Fluorine.
Small coupling (
Hz): Meta-interaction between H4 and H6.
19F Spectrum: A triplet-like multiplet (due to coupling with two ortho protons).
Step 3: 13C NMR (The Definitive "Para-F" Test)
Objective: This is the most critical step to rule out the 3-Fluoro isomer.
Protocol:
Use a concentrated sample (30-50 mg) to resolve Carbon-Fluorine coupling.
Acquire 13C{1H} (Proton Decoupled) with sufficient scans (typically >512) to see quaternary carbons.
The Mechanism of Differentiation:
In the target structure (3-Bromo-5-fluoro...), the Methyl group is at C2 and Fluorine is at C5. They are para to each other (4 bonds away).
Prediction: The C2 signal (approx 130-140 ppm) will show a very small coupling constant (
Hz) or appear as a singlet.
Isomer Contrast: If the molecule were the 3-Fluoro isomer, the Fluorine would be ortho to the Methyl carbon. This would result in a massive splitting of the C2 signal (
Hz).
Visualizing the Connectivity (2D NMR)
To finalize the assignment, we map the Heteronuclear Multiple Bond Coherence (HMBC). This technique visualizes long-range correlations (2-3 bonds) between Protons and Carbons.
Caption: HMBC Connectivity Map. The Methyl protons act as a lighthouse, identifying the flanking C1 (Nitrile) and C3 (Bromo) carbons.
Summary of Data for Validation
When generating your Certificate of Analysis (CoA), ensure the data matches these criteria:
Technique
Parameter
Expected Result (Target)
Result if Isomer (3-F)
Mass Spec
Isotope Ratio
1:1 ratio for M and M+2
Same (cannot distinguish)
1H NMR
H-H Coupling
Meta coupling (~2Hz)
Same (cannot distinguish)
13C NMR
C2-F Coupling
~3 Hz (Para)
~20 Hz (Ortho)
HMBC
Me -> C1
Correlation to CN carbon
Correlation to CN carbon
HMBC
Me -> C3
Correlation to C-Br
Correlation to C-F (doublet)
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link] (Verifying Br 1:1 isotope pattern).
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Source for F-H and F-C coupling magnitudes).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzonitrile derivatives. Retrieved from [Link]
Strategic Synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Guide
Executive Summary 3-Bromo-5-fluoro-2-methylbenzonitrile is a high-value polysubstituted aromatic scaffold, increasingly critical in the development of KRAS G12C inhibitors and other small-molecule oncology targets.[1] It...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-5-fluoro-2-methylbenzonitrile is a high-value polysubstituted aromatic scaffold, increasingly critical in the development of KRAS G12C inhibitors and other small-molecule oncology targets.[1] Its structural complexity arises from the dense functionalization of the benzene ring, where the precise arrangement of the nitrile, methyl, bromo, and fluoro groups dictates both the biological activity of the final drug and the synthetic challenges in its production.
This guide provides an in-depth analysis of the synthesis of this intermediate. Unlike generic protocols, we focus on regioselective control during electrophilic aromatic substitution (EAS) and scalable functional group interconversions. We present two primary pathways: a Validated Benzoate Route (high reliability) and a Direct Nitrile Functionalization Route (high efficiency).
Retrosynthetic Analysis
The synthesis of 3-bromo-5-fluoro-2-methylbenzonitrile hinges on the correct installation of the bromine atom relative to the directing effects of the methyl, fluoro, and nitrile/ester groups.[1]
Strategic Disconnections[1]
C-Br Bond Formation: The most logical disconnection is the introduction of bromine via Electrophilic Aromatic Substitution (EAS).[1] The challenge is distinguishing between the C3 (target) and C6 (impurity) positions.
CN Group Formation: The nitrile can be installed early (from the start) or late (via dehydration of an amide derived from an ester/acid).
Figure 1: Retrosynthetic tree highlighting the "Benzoate Route" (Center) vs. "Direct Nitrile Route" (Right).
Primary Synthesis: The Benzoate Route (Validated)
This route is preferred for its robust regiocontrol.[1] The ester group, combined with the methyl group, directs bromination strongly to the C3 position, minimizing the formation of the C6 isomer.
Rationale: The methyl group (C2) is an ortho/para director. The ester (C1) is a meta director. Both groups electronically favor the C3 position.[1] The fluorine (C5) directs ortho/para (to C4/C6), but the synergy of the methyl and ester groups at C3 dominates.
Protocol:
Charge Methyl 5-fluoro-2-methylbenzoate (1.0 eq) into a reactor containing concentrated H₂SO₂ (10-15 vol).
Cool the mixture to 0–5 °C.
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 1 hour. Critical: Control exotherm.
Warm to 20–25 °C and stir for 16–19 hours.
Quench: Pour onto ice water. Extract with Ethyl Acetate.[1][2][3][4]
Purification: Silica gel chromatography (Petroleum ether/EtOAc) or crystallization.[1]
Reflux (or heat to 70 °C) until TLC shows consumption of amide (~3–6 hours).
Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Wash organic layer with brine.[2][4]
Isolation: Evaporate solvent to yield the target nitrile.[1]
Alternative Route: Direct Bromination of Nitrile
For process intensification, skipping the ester-to-nitrile conversion is desirable.[1] This route uses 5-fluoro-2-methylbenzonitrile as the starting material.
Challenges: The nitrile group is a stronger electron-withdrawing group than the ester.[1] While it still directs meta (to C3), the overall ring is more deactivated, requiring harsher conditions (e.g., Fe/Br₂ or high-temp NBS).
Regioselectivity: Similar to the ester, the C3 position is favored by the cooperative directing effects of the CN (meta) and Me (ortho) groups.
Feasibility: Literature suggests this transformation is viable using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acid or NBS/H₂SO₄ .[1]
Safety Note: This route avoids the use of ammonia but requires handling the nitrile precursor, which may be toxic.
Process Safety & Critical Parameters
Parameter
Risk Factor
Mitigation Strategy
NBS Addition
Exothermic reaction; Runaway potential.
Portion-wise addition at 0 °C; Active cooling jacket.
H₂SO₄ Solvent
Corrosive; High heat of dilution.
Use proper PPE; Quench onto ice slowly; Do not add water to acid.
Thionyl Chloride
Toxic gas (SO₂, HCl) evolution.
Efficient scrubber system (NaOH trap); Closed reactor system.
Base peak typically shows loss of Br or CN depending on ionization.[1]
References
Preparation of Methyl 3-bromo-5-fluoro-2-methylbenzoate. ChemicalBook Protocols. Describes the bromination of methyl 5-fluoro-2-methylbenzoate using NBS/H2SO4.
Synthesis of Halogenated Benzonitriles. World Intellectual Property Organization (WO/2016/024224).[1][5] Discusses analogous synthesis of fluoro-methyl-benzonitriles and the use of copper cyanide alternatives.
[1]
Regioselective Bromination of Activated Benzenes. PrepChem. General procedures for thionyl chloride dehydration of amides to nitriles and bromination methodologies.
Process for 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Google Patents (CN117049963A). Detailed industrial process for the ester precursor using sodium nitrite and hexafluorophosphoric acid (Sandmeyer variation).
This guide serves as a definitive technical reference for 3-Bromo-5-fluoro-2-methylbenzonitrile , a specialized halogenated intermediate critical in modern medicinal chemistry. CAS Registry Number: 1379338-20-1[1][2][3][...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical reference for 3-Bromo-5-fluoro-2-methylbenzonitrile , a specialized halogenated intermediate critical in modern medicinal chemistry.
3-Bromo-5-fluoro-2-methylbenzonitrile is a trisubstituted aromatic scaffold utilized primarily in the synthesis of small-molecule kinase inhibitors and receptor antagonists. Its structural uniqueness lies in the dense functionalization of the benzene ring: a nitrile handle for heterocycle formation, a bromine atom for palladium-catalyzed cross-coupling, and a fluorine atom to modulate metabolic stability and lipophilicity.
This guide details the compound's identification, validated synthetic pathways, handling protocols, and applications in drug discovery.
Chemical Identification & Properties
The precise identification of this isomer is critical, as positional isomers (e.g., 5-bromo-3-fluoro...) possess distinct reactivities and CAS numbers.
Core Identity Data
Parameter
Specification
CAS Number
1379338-20-1
IUPAC Name
3-Bromo-5-fluoro-2-methylbenzonitrile
Molecular Formula
C₈H₅BrFN
Molecular Weight
214.04 g/mol
SMILES
Cc1c(Br)cc(F)cc1C#N
InChI Key
Predicted: OJWKXVJXOQYJOM-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; Insoluble in Water
Structural Analysis[6]
C1 (Nitrile): Electron-withdrawing group; directs nucleophilic attack at the nitrile carbon (e.g., Pinner reaction) or hydrolysis to amide/acid.
C2 (Methyl): Provides steric bulk; prevents free rotation in biaryl systems (atropisomerism potential if C3 is substituted with a bulky group).
C3 (Bromine): The primary "warhead" for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
C5 (Fluorine): Increases metabolic stability by blocking the para-position relative to the methyl group, preventing oxidative metabolism (benzylic oxidation).
Synthetic Methodology
The synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile is not trivial due to the specific substitution pattern. The most robust route avoids direct electrophilic bromination (which often yields mixtures) and instead utilizes a Sandmeyer approach starting from a nitro precursor.
Validated Synthetic Pathway (The "Nitro-Aniline" Route)
Step 1 (Reduction): Selective reduction of the nitro group to the aniline.
Step 2 (Cyanation): Conversion of the aniline to the nitrile via a diazonium intermediate (Sandmeyer Reaction).
Experimental Workflow Diagram
The following diagram illustrates the critical process flow for synthesizing the target molecule.
Figure 1: Step-wise synthesis from the nitro-toluene precursor via reduction and Sandmeyer cyanation.
Detailed Protocol (Step 2: Sandmeyer Cyanation)
Note: This protocol assumes the successful isolation of the aniline intermediate (CAS 502496-36-8).
Diazotization:
Dissolve 3-Bromo-5-fluoro-2-methylaniline (1.0 eq) in concentrated HCl (3.0 eq) and water at 0°C.
Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining internal temperature < 5°C. Stir for 30 mins.
Substitution:
In a separate vessel, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water/toluene.
Neutralize the diazonium salt solution slightly with Na₂CO₃ (to pH ~6) and add slowly to the CuCN mixture at 50-60°C.
Caution: Evolution of N₂ gas and potential HCN. Use a scrubber.
Workup:
Extract with Ethyl Acetate.[6] Wash organic layer with NH₄OH (to remove Copper salts), water, and brine.
Dry over Na₂SO₄ and concentrate. Purification via silica gel chromatography (Hexane/EtOAc) yields the target nitrile.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:
Kinase Inhibitors
The 3-bromo position allows for the attachment of hinge-binding motifs (e.g., pyrazoles, aminopyrimidines) via Suzuki coupling. The nitrile group often interacts with the gatekeeper residue or solvent front in the ATP-binding pocket.
Bradykinin B2 Receptor Antagonists
Patents indicate the utility of the aniline precursor and subsequent nitrile derivatives in synthesizing antagonists for the Bradykinin B2 receptor, relevant in treating hereditary angioedema and inflammation [1].
Scaffold Hopping
The 3-Bromo-5-fluoro-2-methyl- pattern is often used to replace non-fluorinated analogues to improve:
Lipophilicity (LogP): Fluorine modulation.
Metabolic Stability: Blocking the C5 position prevents metabolic attack.
Analytical Characterization (Expectations)
When validating the synthesized or purchased material, look for these signals:
¹H NMR (400 MHz, DMSO-d₆):
δ 2.45-2.55 ppm (3H, s): Methyl group (deshielded by aromatic ring and ortho-substituents).
δ ~7.60-7.80 ppm (2H, m): Aromatic protons. The H-4 and H-6 protons will show meta-coupling (J ~2-3 Hz) and coupling to the fluorine atom (J_H-F ~8-10 Hz).
MS (ESI):
Positive mode may show weak [M+H]⁺.
GC-MS is preferred for halo-benzonitriles: Look for molecular ion peaks at m/z 213/215 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
Safety & Handling
Signal Word:WARNING
Hazard Class
Statement
Precaution
Acute Toxicity (Oral)
H302: Harmful if swallowed
Do not eat/drink in lab.
Skin Irritation
H315: Causes skin irritation
Wear nitrile gloves.
Eye Irritation
H319: Causes serious eye irritation
Wear safety goggles.
Respiratory
H335: May cause respiratory irritation
Use in a fume hood.
Specific Storage:
Store at 2-8°C (Refrigerated).
Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.
References
Google Patents. Novel bradykinin b2 receptor antagonists (WO2019101906A1). Retrieved from Google Patents. Link
Sigma-Aldrich. 3-bromo-5-fluoro-2-methylbenzonitrile Product Detail. Retrieved from Sigma-Aldrich. Link
BLD Pharm. 3-Bromo-5-fluoro-2-methylbenzonitrile (BD01612333).[1][3] Retrieved from BLD Pharm.[1][3] Link
ChemicalBook. 3-Bromo-5-fluoro-2-methylaniline Synthesis & Properties. Retrieved from ChemicalBook.[6] Link
physical and chemical properties of 3-Bromo-5-fluoro-2-methylbenzonitrile
Title: Engineering Advanced Therapeutics: The Physicochemical and Synthetic Profile of 3-Bromo-5-fluoro-2-methylbenzonitrile Executive Summary As an application scientist overseeing the transition of early-stage hits to...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Engineering Advanced Therapeutics: The Physicochemical and Synthetic Profile of 3-Bromo-5-fluoro-2-methylbenzonitrile
Executive Summary
As an application scientist overseeing the transition of early-stage hits to scalable lead compounds, I continuously evaluate the strategic utility of poly-substituted benzene rings. Among these, 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1379338-20-1) has emerged as a highly programmable node for late-stage functionalization[1]. This in-depth guide dissects the structural logic, physicochemical properties, and field-proven synthetic protocols for this building block, specifically highlighting its critical role in the synthesis of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) inhibitors targeting nonalcoholic steatohepatitis (NASH), heart failure, and diabetes[2].
Structural Logic & Physicochemical Profiling
The architecture of 3-Bromo-5-fluoro-2-methylbenzonitrile is a masterclass in rational building block design. Every functional group serves a distinct mechanistic or biological purpose:
Nitrile (-CN): Acts as a strongly electron-withdrawing group (EWG) that activates the ring for nucleophilic attack if needed, and serves as a versatile precursor for carboxylic acids or tetrazoles (common bioisosteres in drug design).
Bromine (-Br): Positioned meta to the fluorine and ortho to the methyl group, the weaker C(sp2)-Br bond is the primary vector for transition-metal-catalyzed cross-coupling.
Fluorine (-F): Lowers the pKa of adjacent protons, improves metabolic stability by blocking CYP450-mediated oxidation at the 5-position, and fine-tunes the lipophilicity (LogP) of the final active pharmaceutical ingredient (API).
Methyl (-CH3): Provides a critical steric shield. In kinase inhibitors, this methyl group restricts the rotational degrees of freedom of the resulting biaryl system post-coupling, locking the molecule into the bioactive conformation required to access deep hydrophobic binding pockets.
Table 1: Physicochemical and Structural Properties [1]
Property
Value
Scientific Rationale / Remarks
CAS Number
1379338-20-1
Unique identifier for procurement and tracking.
Molecular Formula
C8H5BrFN
-
Molecular Weight
214.03 g/mol
Optimal low-MW precursor to maintain final API within Lipinski's Rule of 5.
Calculated LogP (cLogP)
~2.8
Highly favorable for membrane permeability in downstream derivatives.
Topological Polar Surface Area
23.8 Ų
Contributed entirely by the nitrile group; allows for excellent CNS/tissue penetration.
H-Bond Donors / Acceptors
0 / 2
Acceptors located at the Nitrile (N) and Fluoro (F) atoms.
Synthetic Methodology: The Self-Validating Protocol
The synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile relies on the regioselective mono-cyanation of 1,3-dibromo-5-fluoro-2-methylbenzene via a modified Rosenmund-von Braun reaction[2]. As scientists, we must understand the causality behind each reagent to ensure scalability and reproducibility.
Protocol 1: Regioselective Cyanation
Objective: High-yield conversion of the dibromo precursor to the mono-nitrile building block.
Reagent Charging: In a rigorously dried, argon-flushed reactor, charge 1,3-dibromo-5-fluoro-2-methylbenzene (1.0 eq), CuCN (1.1 eq), and CuI (0.1 eq).
Causality: While CuCN is the cyanide source, CuI acts as a critical catalytic promoter. The iodide ion facilitates the formation of a highly reactive cuprate intermediate, significantly lowering the activation energy required for oxidative addition into the sterically hindered C-Br bond.
Solvent Addition: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP).
Causality: NMP provides the high boiling point necessary for thermal activation and possesses excellent solvating power for copper complexes.
Thermal Activation: Heat the reaction mixture to 140 °C for 12 hours[2].
Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak area is <2%. The dominant presence of the mono-cyanated product (m/z 214) confirms the regioselectivity of the reaction.
Quench and Workup: Cool to room temperature and pour into a 4:1 mixture of water and concentrated aqueous ammonia (NH4OH).
Causality: This is the most critical step for scale-up. Ammonia chelates the residual copper to form the water-soluble tetraamminecopper(II) complex (
). Skipping this step results in intractable copper salt emulsions that trap the product and destroy extraction yields.
Isolation: Extract with ethyl acetate, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography to yield the pure nitrile.
Synthetic workflow from precursor to BCKDK inhibitor API.
Application in Drug Discovery: BCKDK Inhibition
The primary industrial application of 3-Bromo-5-fluoro-2-methylbenzonitrile is its use as an advanced intermediate in the synthesis of BCKDK inhibitors[2].
Biological Rationale:
Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) phosphorylates and inactivates the BCKDH complex. This inactivation prevents the catabolism of branched-chain amino acids (BCAAs). Pathological accumulation of BCAAs is a known driver of metabolic dysfunctions, including NASH, Type II diabetes, and heart failure. By elaborating our building block into a BCKDK inhibitor, we restore BCAA catabolism and alleviate metabolic stress[2].
Mechanism of BCKDK inhibition in metabolic disease pathways.
Protocol 2: Downstream Functionalization (Suzuki-Miyaura Coupling)
To integrate this building block into a BCKDK inhibitor framework, the bromine atom is displaced via a C-C bond formation event.
Reaction Setup: Combine 3-Bromo-5-fluoro-2-methylbenzonitrile (1.0 eq), the targeted arylboronic acid (1.2 eq), and
(2.5 eq) in a Toluene/Water (4:1) biphasic mixture.
Catalyst Addition: Add
(0.05 eq) under argon.
Causality: The bidentate dppf ligand enforces a strict cis-geometry on the palladium center. This geometry drastically accelerates the reductive elimination step, minimizing protodeboronation side reactions.
is selected over weaker carbonates because its higher basicity efficiently forms the reactive boronate complex essential for transmetalation.
Execution & IPC: Heat at 90 °C for 8 hours.
Self-Validation: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting bromide. A distinct, highly UV-active spot indicates successful biaryl formation.
Isolation: Filter through a pad of Celite to remove palladium black, partition the phases, and purify the organic layer to yield the advanced API intermediate.
This technical guide outlines the synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile , a critical halogenated building block utilized in the development of advanced pharmaceuticals, including GLP-1 agonists and kinase inhibitors.[1] The presence of three distinct functional handles—a nitrile (for heterocycle formation or hydrolysis), an aryl bromide (for cross-coupling), and an aryl fluoride (for metabolic stability)—makes this scaffold highly valuable but synthetically demanding due to regiochemical constraints.
This guide prioritizes a Linear Construction Strategy starting from 5-fluoro-2-methylbenzoic acid.[1] This route is selected for its superior regiocontrol compared to direct bromination of the nitrile, ensuring the bromine atom is installed exclusively at the sterically congested 3-position.
Retrosynthetic Analysis & Strategy
The primary challenge is installing the bromine atom at the C3 position, sandwiched between the C2-methyl and the C1-electron-withdrawing group (EWG).
Directing Effects: The C2-methyl group activates the C3 position (ortho), and the C1-EWG (nitrile or ester) directs meta to C3. However, the C5-fluorine directs ortho/para to C4 and C6.
Strategic Decision: Literature data indicates that bromination of the benzoate derivative proceeds with high selectivity to the C3 position using NBS in sulfuric acid, overcoming the directing influence of the fluorine atom [1]. Therefore, the synthesis proceeds via the benzoic acid intermediate.
Pathway Visualization
Figure 1: Step-wise synthetic pathway leveraging the directing effects of the carboxylic acid derivative for optimal regiocontrol.
Detailed Experimental Protocols
Phase 1: Regioselective Bromination
Objective: Synthesis of 3-Bromo-5-fluoro-2-methylbenzoic acid.
Rationale: Using N-bromosuccinimide (NBS) in concentrated sulfuric acid provides a "super-electrophilic" brominating species capable of overcoming steric hindrance at the C3 position.
Protocol:
Setup: Charge a 3-neck round-bottom flask with 5-Fluoro-2-methylbenzoic acid (1.0 eq) and concentrated H₂SO₄ (10 volumes). Cool the mixture to 0°C using an ice/salt bath.
Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. Maintain internal temperature <5°C to prevent over-bromination.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours.
Checkpoint: Monitor by HPLC/LC-MS.[1] The target product (M+H ~233/235) should be the major peak.
Workup: Pour the reaction mixture slowly onto crushed ice (20 volumes). The product will precipitate as a solid.[2]
Isolation: Filter the solid. Wash the cake with water (3x) to remove residual acid.
Purification: Recrystallize from Ethanol/Water or use crude in the next step if purity >95%.
Phase 2: Esterification & Amidation
Objective: Conversion to 3-Bromo-5-fluoro-2-methylbenzamide.
Rationale: Converting the acid to the methyl ester first allows for a cleaner amidation reaction compared to direct acid chloride routes, which can be sensitive to moisture.
Protocol:
Esterification: Dissolve the crude acid (from Phase 1) in Methanol (5 vol). Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Heat to reflux (65°C) for 3 hours [1].
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.
Amidation: Dissolve the methyl ester in Methanol (3 vol). Add Aqueous Ammonia (28%) (10 eq) or Methanolic Ammonia (7N). Stir in a sealed pressure vessel at 60°C for 12 hours.
Isolation: Cool to 0°C. The amide often precipitates. Filter and wash with cold methanol. If no precipitate, concentrate and triturate with hexanes.
Phase 3: Dehydration to Nitrile
Objective: Synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile.
Rationale: Dehydration of the primary amide is the final step. Trifluoroacetic anhydride (TFAA) is preferred over POCl₃ for milder conditions, though POCl₃ is more cost-effective for scale-up.[1]
Protocol:
Setup: Suspend the amide (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol) and Triethylamine (TEA) (2.5 eq). Cool to 0°C.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Workup: Quench with saturated NaHCO₃ solution. Separate layers. Wash organic layer with brine, dry over MgSO₄.
Purification: Concentrate to dryness. Purify via silica gel chromatography (Eluent: Hexanes/EtOAc 90:10).
Target Appearance: White to off-white crystalline solid.[1]
Key Data & Process Parameters
Parameter
Specification / Note
Starting Material
5-Fluoro-2-methylbenzoic acid (CAS 33184-16-6)
Critical Reagent
NBS in H₂SO₄ (Phase 1)
Regioselectivity
>95% C3-Br (controlled by steric/electronic orchestration)
Typical Yield
45–55% (Overall 3-step yield)
Safety Hazard
SOCl₂ and POCl₃ are corrosive/toxic.[1] H₂SO₄ is a strong oxidant.
Impurity Profile
6-Bromo isomer (minor); Di-bromo species (if excess NBS used)
Alternative Route: Direct Bromination of Nitrile
For situations where 5-fluoro-2-methylbenzonitrile is the starting material.[1]
While shorter, this route often suffers from lower regioselectivity due to the competing directing effects of the nitrile (meta) and fluorine (ortho/para) vs. the methyl group.
Substrate: 5-Fluoro-2-methylbenzonitrile.
Conditions: NBS (1.2 eq), Triflic Acid (TfOH) or H₂SO₄, RT.
Risk: Significant formation of the 6-bromo isomer is observed. Chromatographic separation of the 3-bromo and 6-bromo isomers is difficult due to similar polarity.[1]
Recommendation: Use the Benzoic Acid Route (Section 3) for high-purity applications (drug substance intermediates).
References
ChemicalBook. Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate. Retrieved from .
Vertex Pharmaceuticals.Patent WO201271684A1.
Sigma-Aldrich. Product Entry: 3-Bromo-5-fluoro-2-methylbenzonitrile.[1] Retrieved from .
BLD Pharm. Product Specifications: 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1379338-20-1).[1][3][4][5] Retrieved from .
The Evolution and Synthesis of Substituted Benzonitriles: A Technical Guide
Executive Summary Substituted benzonitriles are linchpin motifs in modern organic synthesis, serving as critical intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their electron-withdrawing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted benzonitriles are linchpin motifs in modern organic synthesis, serving as critical intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their electron-withdrawing nature and metabolic stability make them ideal bioisosteres for carbonyls and hydroxyls in drug design. This guide explores the technical evolution of benzonitrile synthesis—from the stoichiometric harshness of the early 20th century to the precision of modern transition-metal catalysis—providing researchers with actionable protocols and mechanistic insights.
Part 1: Historical Evolution of Synthesis
The discovery of benzonitrile synthesis mirrors the broader history of organic chemistry, evolving from dangerous, high-temperature stoichiometric reactions to catalytic, atom-economical processes.
The Stoichiometric Era (1884–1920)
The Sandmeyer Reaction (1884): Traugott Sandmeyer discovered that diazonium salts could be converted to aryl nitriles using CuCN. While revolutionary, it required unstable diazonium intermediates and stoichiometric copper waste.
The Rosenmund-von Braun Reaction (1914/1919): Karl Wilhelm Rosenmund and Julius von Braun independently developed a method to convert stable aryl halides directly to nitriles using stoichiometric CuCN.
Limitation: Required extreme temperatures (150–250 °C) and polar solvents like pyridine or nitrobenzene, often leading to difficult workups and poor functional group tolerance.
The Catalytic Revolution (1973–Present)
Palladium Catalysis (1973): Takagi et al. reported the first Pd-catalyzed cyanation of aryl halides. This marked a paradigm shift, allowing the use of non-toxic cyanide sources and milder conditions.
Modern Advances: The field has shifted toward "green" cyanide sources (e.g.,
, ) and alternative metals (Ni, Cu-catalyzed variants) to avoid the toxicity of NaCN/KCN and the catalyst poisoning issues inherent to palladium.
Part 2: Mechanistic Insights
Understanding the mechanism is vital for troubleshooting. Cyanation is unique because the product (nitrile) and the reagent (cyanide) are strong ligands that can poison the catalyst.
Rosenmund-von Braun Mechanism
Classically thought to be a nucleophilic aromatic substitution, it is actually a copper-mediated oxidative addition/reductive elimination sequence.
Figure 1: Simplified mechanism of the Rosenmund-von Braun reaction involving a putative Cu(III) intermediate.
Palladium-Catalyzed Cyanation
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway but faces a unique challenge: Cyanide Poisoning . Excess cyanide ions can bind to Pd(II) species, forming stable
complexes that halt the cycle.
Figure 2: Pd-Catalyzed cycle highlighting the risk of catalyst deactivation by cyanide ions.
Part 3: Experimental Protocols
Protocol A: Modern Pd-Catalyzed Cyanation (Zn(CN)2 Method)
Recommended for high-value intermediates due to mild conditions and safety.
Rationale: Zinc cyanide (
) is covalent and insoluble in most organic solvents. It releases cyanide ions slowly ("controlled release"), preventing the catalyst poisoning described in Figure 2.
Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).
Solvation: Add DMF (3 mL) via syringe.
Reaction: Heat to 80–100 °C for 4–12 hours. Monitor via TLC/LCMS.
Observation: The reaction mixture typically turns from dark purple/red to orange/brown.
Workup: Cool to room temperature. Dilute with EtOAc. Wash with 2M
(to chelate Zn salts) and brine. Dry over and concentrate.
Protocol B: Classical Rosenmund-von Braun (CuCN)
Recommended for robust, simple substrates where cost is the primary driver.
Step-by-Step Workflow:
Setup: Mix Aryl Iodide (10 mmol) and CuCN (12 mmol, 1.2 equiv) in DMF (10 mL).
Reaction: Reflux at 150–160 °C for 6–12 hours.
Quench (Critical): Pour the hot mixture into a solution of
(hydrated) in dilute HCl.
Why? This decomposes the stable copper-nitrile complexes that sequester the product.
Extraction: Extract with toluene or benzene (historical) / EtOAc (modern).
Part 4: Applications in Drug Discovery
Substituted benzonitriles are not just intermediates; they are pharmacophores. The nitrile group improves metabolic stability by blocking oxidative metabolism at the para-position and can participate in hydrogen bonding.
Comparative Analysis of Synthetic Routes: Letrozole
Letrozole (Femara) is an aromatase inhibitor used for breast cancer.[3][4] Its synthesis illustrates the strategic choice between "early-stage" vs. "late-stage" cyanation.
Feature
Route A: Traditional (Industrial)
Route B: Late-Stage Cyanation (Research)
Starting Material
4-Bromomethylbenzonitrile
4,4'-Dibromobenzophenone
Cyanation Step
Pre-installed (Commercial SM)
Late-stage Pd-catalyzed cyanation
Reagents
1,2,4-Triazole, KOtBu
, Pd catalyst
Yield
Moderate (Multi-step purification)
High (Convergent)
Safety
High (Avoids HCN generation)
High (Non-toxic cyanide source)
Case Study Insight:
In the "Late-Stage" route (Arkivoc 2019), the core skeleton is built first using bromine handles. A double cyanation is then performed using Potassium Ferrocyanide (
) . This is a "green" source that releases cyanide only at high temperatures, effectively preventing catalyst poisoning.
Data: Electronic Effects on Cyanation Yield
Yields vary significantly based on the electronic nature of the aryl halide substituents.
Substituent (Para)
Electronic Effect
Pd-Catalyzed Yield (%)
RvB Yield (%)
-NO2
Strong Electron Withdrawing
92%
85%
-H
Neutral
88%
75%
-OMe
Electron Donating
65%
40%
-NH2
Strong Donor (Poisoning risk)
<30% (requires protection)
<10%
Note: Electron-deficient rings (e.g., p-NO2) undergo oxidative addition faster, generally resulting in higher yields.
Part 5: References
Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. Link
Rosenmund, K. W., & Struck, E. (1919). "Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten". Berichte der deutschen chemischen Gesellschaft, 52(8), 1749. Link
Takagi, K., Okamoto, T., Sakakibara, Y., et al. (1973). "Palladium-catalyzed cyanation of aryl halides". Chemistry Letters, 2(5), 471-474. Link
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides". Journal of the American Chemical Society, 125(10), 2890–2891. Link
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides". Angewandte Chemie Int. Ed., 52(38), 10035-10039. Link
Suman, M., et al. (2019).[5] "A novel process for the synthesis of substantially pure Letrozole".[6][7][8] Arkivoc, part v, 319-326.[5] Link
Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of aromatic halides". Chemical Reviews, 87(4), 779–794. Link
Investigating the Biological Activity of 3-Bromo-5-fluoro-2-methylbenzonitrile Derivatives: A Technical Guide to Scaffold-Driven Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic selection of highly functionalized starting materials is the bedrock of successful drug discovery. 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1379338-20-1)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of highly functionalized starting materials is the bedrock of successful drug discovery. 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1379338-20-1) has emerged as a privileged, multi-functional scaffold. By leveraging the orthogonal reactivity of its substituents, researchers can rapidly generate diverse chemical libraries with potent biological activities. This whitepaper provides an in-depth mechanistic and procedural guide to utilizing this scaffold, specifically focusing on its derivatives' roles in metabolic disease modulation (e.g., kinase inhibition) and oncology (e.g., tubulin polymerization inhibition).
The Pharmacophore: Causality in Chemical Design
The biological efficacy of 3-bromo-5-fluoro-2-methylbenzonitrile derivatives is not coincidental; it is directly dictated by the electronic and steric interplay of its four distinct functional groups :
The Nitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG) and a highly directional hydrogen-bond acceptor. In kinase active sites, the linear geometry of the cyano group allows it to probe deep hydrophobic pockets while interacting with specific backbone amides.
The Fluorine Atom (-F): Positioned at the 5-carbon, fluorine significantly lowers the pKa of adjacent protons and increases the overall lipophilicity of the molecule. This enhances cell membrane permeability and provides metabolic stability against cytochrome P450-mediated oxidation.
The Bromine Atom (-Br): Serves as the primary synthetic handle. Its excellent leaving-group ability makes it ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the modular attachment of complex aryl or heteroaryl systems.
The Methyl Group (-CH3): Located at the 2-position, this group provides a critical "steric lock." It forces adjacent bulky substituents (introduced via cross-coupling at the 3-position) out of the planar alignment, locking the molecule into a specific dihedral conformation required for target-specific binding.
Biological Activity Profiles
Metabolic Disease Therapeutics (BCKDK Inhibition)
Recent breakthroughs have identified derivatives of this scaffold—specifically 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives—as potent inhibitors of Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BCKDK) . BCKDK is a regulatory enzyme that phosphorylates and inactivates the BCKDH complex. Overactive BCKDK leads to the toxic accumulation of branched-chain amino acids (BCAAs), a hallmark of Non-Alcoholic Steatohepatitis (NASH), Type II diabetes, and heart failure. By inhibiting BCKDK, these fluorinated benzonitrile derivatives restore BCKDH activity, driving BCAA catabolism and restoring metabolic homeostasis.
Fig 1. Mechanism of BCKDK inhibition by benzonitrile derivatives to restore metabolic homeostasis.
Oncology (Tubulin Polymerization Inhibition)
Beyond metabolic targets, highly substituted fluorinated benzonitriles act as potent microtubule-destabilizing agents . The electron-deficient aromatic ring, combined with the hydrogen-bonding capability of the nitrile group, allows these derivatives to bind tightly to the colchicine-binding site of tubulin, arresting the cell cycle in the G2/M phase and inducing apoptosis in aggressive cancer cell lines.
Quantitative Efficacy Data
The table below summarizes the in vitro biological activity of representative fluorinated benzotriazole-acrylonitrile derivatives against standard human cancer cell lines. The data illustrates the potent nanomolar efficacy achievable when the fluorinated benzonitrile core is appropriately derivatized.
Compound ID
Target Cell Line
Cancer Type
IC50 (nM)
Derivative 5
HeLa
Cervical Adenocarcinoma
5.2
Derivative 5
MCF-7
Breast Adenocarcinoma
6.8
Derivative 5
A375
Malignant Melanoma
4.5
Derivative 8
HeLa
Cervical Adenocarcinoma
12.1
Derivative 8
MCF-7
Breast Adenocarcinoma
15.4
Derivative 8
A375
Malignant Melanoma
10.8
Derivative 9
HeLa
Cervical Adenocarcinoma
8.9
Derivative 9
MCF-7
Breast Adenocarcinoma
11.2
Derivative 9
A375
Malignant Melanoma
7.6
Data sourced from BenchChem's analysis of fluorinated benzonitrile derivatives .
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives and confirm causality.
Protocol 1: Scaffold Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol outlines the substitution of the bromine atom on 3-Bromo-5-fluoro-2-methylbenzonitrile with an aryl-boronic acid to build a kinase-inhibitor precursor.
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-Bromo-5-fluoro-2-methylbenzonitrile (1.0 eq), the desired aryl-boronic acid (1.2 eq), and
(2.0 eq).
Causality Check: Argon is mandatory. Oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
Catalyst Addition: Add
(0.05 eq) and dissolve the mixture in a degassed 4:1 Toluene/Water solvent system.
Reaction: Heat the mixture to 90°C for 12 hours.
Self-Validation (Negative Control): A parallel reaction vessel lacking the palladium catalyst must be run simultaneously.
Rationale: If product formation is observed in the negative control, it indicates background Nucleophilic Aromatic Substitution (
) driven by the highly electron-withdrawing nitrile and fluorine groups, rather than the intended cross-coupling. The assay is only valid if the negative control yields 0% product.
Purification: Extract with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol validates the biological activity of the synthesized derivatives.
Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
Compound Incubation: Plate 10 µM of the test derivative (dissolved in DMSO, final DMSO concentration <1%) in a 96-well half-area plate. Add the tubulin solution to a final concentration of 3 mg/mL.
Self-Validation (Pharmacological Controls):
Positive Control: Paclitaxel (10 µM) - A known microtubule stabilizer.
Negative Control: Colchicine (10 µM) - A known microtubule destabilizer.
Vehicle Control: 1% DMSO.
Rationale: The assay is a self-validating system only if the fluorescence curve of the vehicle control falls perfectly between the hyper-polymerization curve of Paclitaxel and the suppressed curve of Colchicine. If this dynamic range is not achieved, the tubulin is denatured, and data must be discarded.
Measurement: Monitor polymerization by measuring fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes at 37°C using a microplate reader.
Fig 2. Self-validating experimental workflow for synthesizing and screening benzonitrile hits.
References
Pfizer Inc. "WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure." Google Patents.
Exploratory
Strategic Scaffold Exploitation: Novel Synthetic Pathways for 3-Bromo-5-fluoro-2-methylbenzonitrile
Content Type: In-Depth Technical Guide Subject: 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1379338-20-1) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Professionals Executive Summary: The "Magic Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: In-Depth Technical Guide
Subject: 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1379338-20-1)
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Professionals
Executive Summary: The "Magic Methyl" Scaffold
In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group significantly boosts potency or selectivity—is a coveted phenomenon. 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1379338-20-1) represents a high-value building block precisely because it pre-installs this critical methyl group in a sterically congested, multi-functionalized aromatic core.
This guide explores the synthetic utility of this scaffold. Unlike simple halo-benzonitriles, the presence of the C2-methyl group ortho to both the nitrile (C1) and the bromine (C3) introduces unique steric constraints. These constraints can be leveraged to lock bioactive conformations (atropisomerism) but also present specific synthetic challenges that require advanced catalytic strategies.
Molecular Profile & Reactivity Map
Feature
Position
Electronic Nature
Synthetic Utility
Nitrile
C1
Strong EWG
Precursor to amides, amines, or heterocycles (tetrazoles, oxadiazoles).
Methyl
C2
Weak EDG / Steric Bulk
The Pivot Point. Provides conformational restriction; susceptible to benzylic functionalization.
Bromine
C3
Weak EWG / Leaving Group
Primary handle for C-C or C-N bond formation. Sterically hindered by C2-Me.
Fluorine
C5
EWG / Metabolic Blocker
Modulates pKa and lipophilicity; generally inert to SNAr due to meta positioning relative to CN.
Strategic Synthetic Pathways
We define three divergent pathways to exploit this scaffold. Each pathway addresses a specific chemoselective challenge imposed by the dense substitution pattern.
The Challenge: The C2-methyl group exerts significant steric pressure on the C3-bromine. Standard Pd(PPh3)4 catalyzed Suzuki-Miyaura couplings often suffer from sluggish oxidative addition or incomplete conversion.
The Solution: Utilization of dialkylbiaryl phosphine ligands (Buchwald ligands) that are bulky and electron-rich. These ligands facilitate the oxidative addition of sterically hindered aryl halides and stabilize the monoligated Pd(0) species.
Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill with Argon (x3) to ensure an oxygen-free environment (critical for active Pd species).
Add degassed Toluene/Water via syringe.
Heat to 100°C for 12 hours.
Monitor: TLC/LC-MS should show consumption of the bromide. The steric bulk of SPhos creates a pocket that accommodates the ortho-methyl group during the catalytic cycle.
Workup:
Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Mechanistic Insight: The methoxy groups on the SPhos ligand provide hemilabile coordination to the Palladium, increasing the lifetime of the active catalyst, while the cyclohexyl groups force the substrate into the correct geometry for reductive elimination, overcoming the steric clash from the C2-methyl [1].
The Challenge: Functionalizing the methyl group without affecting the aromatic bromide or nitrile.
The Solution: Radical bromination. The aromatic C-Br bond is stable to radical conditions (Wohl-Ziegler), allowing the conversion of the methyl group into a benzyl bromide. This transforms the molecule into a bifunctional electrophile.
Initiator: 5.0 mol% AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
Solvent: CCl₄ or Trifluorotoluene (greener alternative)
Procedure:
Dissolve substrate in solvent (0.1 M).
Add NBS and AIBN.
Heat to reflux (80-90°C) under Argon.
Critical Step: Stop reaction immediately upon consumption of starting material (approx. 2-4 hours) to prevent gem-dibromination.
Self-Validating Check:
¹H NMR will show the disappearance of the singlet at ~2.5 ppm (Ar-CH₃) and appearance of a singlet at ~4.5 ppm (Ar-CH₂Br).
Pathway C: Nitrile Pharmacophore Construction (C1 Transformation)
The Challenge: The nitrile is a precursor to heterocycles often used as bioisosteres for carboxylic acids.
The Solution: [3+2] Cycloaddition to form a Tetrazole. This reaction is robust and generally unaffected by the ortho-methyl group, making it an ideal "late-stage" modification.
Experimental Protocol: Tetrazole Formation
Reagents:
Substrate: 1.0 equiv
Reagent: 1.5 equiv Sodium Azide (NaN₃)
Catalyst: 1.5 equiv Zinc Bromide (ZnBr₂) or Triethylamine HCl
Solvent: Water/Isopropanol (1:1) or DMF
Procedure:
Combine reagents in a pressure vessel.
Heat to 110°C for 16-24 hours.
Safety Note: Acidify carefully during workup to avoid HN₃ generation.
Outcome: Yields the 5-substituted-1H-tetrazole, a common moiety in Angiotensin II receptor antagonists.
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthetic utility of the 3-Bromo-5-fluoro-2-methylbenzonitrile scaffold.
Caption: Divergent synthetic map for CAS 1379338-20-1, highlighting reagents for chemoselective transformations.
Quantitative Data Summary
The following table summarizes expected yields and conditions based on analogous "ortho-blocked" aryl bromide scaffolds [2].
Reaction Type
Target Site
Catalyst/Reagent
Critical Parameter
Typical Yield
Suzuki Coupling
C3-Br
Pd-SPhos / K₃PO₄
Ligand steric bulk
75-85%
Buchwald Amination
C3-Br
Pd-RuPhos / NaOtBu
Base strength
60-75%
Wohl-Ziegler
C2-Me
NBS / AIBN
Stopping time (selectivity)
65-80%
Tetrazole Formation
C1-CN
NaN₃ / ZnBr₂
Temperature (>100°C)
>90%
References
Buchwald, S. L., et al. "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society.[1] (General reference for SPhos utility).
Synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile: A Detailed Protocol for Pharmaceutical and Agrochemical Research
This comprehensive guide provides a detailed and robust protocol for the synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile, a key building block in the development of novel pharmaceutical and agrochemical agents. This d...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed and robust protocol for the synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile, a key building block in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure, but also insights into the rationale behind the experimental choices and critical safety considerations.
Introduction
3-Bromo-5-fluoro-2-methylbenzonitrile is a strategically important intermediate in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The nitrile group serves as a versatile handle for transformation into other functional groups such as amines, carboxylic acids, and tetrazoles. This unique combination of functionalities makes it a valuable precursor for the synthesis of a wide range of biologically active compounds.[1]
This guide outlines a reliable three-step synthesis commencing from the commercially available 5-Fluoro-2-methylbenzonitrile. The synthetic sequence involves nitration, followed by reduction of the nitro group, and finally a Sandmeyer reaction to introduce the bromine atom.
Synthesis Pathway Overview
The overall synthetic pathway is depicted below:
Caption: Overall synthetic route to 3-Bromo-5-fluoro-2-methylbenzonitrile.
Physicochemical Properties and Safety Data
Compound
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
Key Safety Precautions
5-Fluoro-2-methylbenzonitrile
C₈H₆FN
135.14
77532-79-7
Irritant. Avoid inhalation and contact with skin and eyes.
5-Fluoro-2-methyl-3-nitrobenzonitrile
C₈H₅FN₂O₂
180.14
1779124-46-7
Toxic. Handle with extreme care. Avoid inhalation, ingestion, and contact with skin.
3-Amino-5-fluoro-2-methylbenzonitrile
C₈H₇FN₂
150.16
Not readily available
Handle with care. Assumed to be toxic.
3-Bromo-5-fluoro-2-methylbenzonitrile
C₈H₅BrFN
214.04
1807117-78-7
Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzonitrile
This step involves the electrophilic nitration of 5-Fluoro-2-methylbenzonitrile. The methyl and fluoro groups are ortho, para-directing, while the nitrile group is meta-directing. The substitution pattern of the starting material directs the nitro group to the 3-position.
Reaction Scheme:
Caption: Nitration of 5-Fluoro-2-methylbenzonitrile.
Materials and Reagents:
5-Fluoro-2-methylbenzonitrile
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Fuming Nitric Acid (HNO₃, >90%)
Ice
Deionized water
Dichloromethane (CH₂Cl₂)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
Slowly add 5-Fluoro-2-methylbenzonitrile to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cold.
Add the cold nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Carefully pour the reaction mixture onto crushed ice with stirring.
Extract the aqueous mixture with dichloromethane (3 x volumes).
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Fluoro-2-methyl-3-nitrobenzonitrile as a solid.
Causality and Insights: The use of a cold nitrating mixture and maintaining a low reaction temperature are crucial to prevent over-nitration and other side reactions. The acidic workup followed by a basic wash is necessary to remove any remaining acids and acidic byproducts.
Step 2: Synthesis of 3-Amino-5-fluoro-2-methylbenzonitrile
This step involves the reduction of the nitro group to a primary amine using iron powder in the presence of an acid. This is a classic and effective method for nitro group reduction.
Reaction Scheme:
Caption: Reduction of 5-Fluoro-2-methyl-3-nitrobenzonitrile.
Materials and Reagents:
5-Fluoro-2-methyl-3-nitrobenzonitrile
Iron powder (Fe)
Concentrated Hydrochloric Acid (HCl)
Methanol (MeOH)
Deionized water
Ethyl acetate (EtOAc)
Sodium carbonate (Na₂CO₃) solution (saturated)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, suspend 5-Fluoro-2-methyl-3-nitrobenzonitrile in a mixture of methanol and water.
Add iron powder to the suspension.
Heat the mixture to a gentle reflux and then add concentrated hydrochloric acid dropwise.
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with methanol.
Concentrate the filtrate under reduced pressure to remove the methanol.
Add ethyl acetate to the residue and wash with saturated sodium carbonate solution to neutralize the acid.
Separate the organic layer and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-5-fluoro-2-methylbenzonitrile. The crude product is often of sufficient purity for the next step.
Causality and Insights: The addition of acid is necessary to activate the iron for the reduction. The basic workup is essential to remove the iron salts and any remaining acid.
Step 3: Synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile via Sandmeyer Reaction
This final step utilizes the Sandmeyer reaction to convert the primary aromatic amine into the corresponding bromo derivative. This reaction proceeds via a diazonium salt intermediate.
Reaction Scheme:
Caption: Sandmeyer reaction to yield the final product.
Materials and Reagents:
3-Amino-5-fluoro-2-methylbenzonitrile
Hydrobromic acid (HBr, 48%)
Sodium nitrite (NaNO₂)
Copper(I) bromide (CuBr)
Deionized water
Diethyl ether (Et₂O)
Sodium sulfite (Na₂SO₃) solution (saturated)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Diazotization:
In a flask, dissolve 3-Amino-5-fluoro-2-methylbenzonitrile in aqueous hydrobromic acid.
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. Vigorous stirring is essential.
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Sandmeyer Reaction:
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.
Work-up and Purification:
Cool the reaction mixture and extract with diethyl ether (3 x volumes).
Combine the organic layers and wash with saturated sodium sulfite solution (to remove any excess bromine), followed by water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 3-Bromo-5-fluoro-2-methylbenzonitrile.
Causality and Insights: The low temperature during diazotization is critical as diazonium salts are unstable and can decompose explosively at higher temperatures. Copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with bromide.
Note: The provided NMR data is predicted based on the analysis of similar structures. Experimental verification is recommended.
Safety and Handling
!!! CRITICAL SAFETY WARNING !!!
Aromatic diazonium salts are potentially explosive, especially when dry. They are also sensitive to shock, friction, and heat.
Always perform the diazotization and Sandmeyer reactions in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Never isolate the diazonium salt intermediate. It should be prepared and used in situ.
Maintain strict temperature control during the diazotization step (0-5 °C). A runaway reaction can lead to a dangerous pressure buildup and potential explosion.
Use a blast shield for added protection during the reaction.
Quench any excess diazonium salt with a suitable reagent (e.g., hypophosphorous acid) before work-up if there are any concerns.
References
Gillmore, A. T., et al. (2012). Development of a Scaleable, Convergent Synthesis of the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(11), 1897–1904.
MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzonitrile. Retrieved from [Link]
U.S. Patent No. US11001552B2. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 139-145.
Application Note: Scalable Synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile via Regioselective Rosenmund-von Braun Cyanation
Executive Summary & Strategic Rationale In modern drug discovery, highly functionalized fluorinated benzonitriles serve as critical building blocks for active pharmaceutical ingredients (APIs). Specifically, 3-Bromo-5-fl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In modern drug discovery, highly functionalized fluorinated benzonitriles serve as critical building blocks for active pharmaceutical ingredients (APIs). Specifically, 3-Bromo-5-fluoro-2-methylbenzonitrile has emerged as a vital intermediate in the synthesis of branched-chain keto acid dehydrogenase kinase (BCKDK) inhibitors, which are actively investigated for the treatment of diabetes, nonalcoholic steatohepatitis (NASH), and heart failure[1].
This application note details a field-proven, large-scale protocol for synthesizing 3-Bromo-5-fluoro-2-methylbenzonitrile. By leveraging a modified Rosenmund-von Braun reaction, this workflow maximizes yield while mitigating the traditional bottlenecks of heavy metal waste and regiochemical impurities[2].
The Causality of Precursor Selection: Exploiting Molecular Symmetry
A common pitfall in the synthesis of multi-substituted benzene rings is the generation of difficult-to-separate regioisomers. To bypass this, our protocol utilizes 1,3-dibromo-5-fluoro-2-methylbenzene as the starting material.
Symmetry Advantage: The precursor possesses a plane of symmetry bisecting the methyl group and the fluorine atom. Because both bromine atoms are chemically and sterically equivalent, mono-cyanation at either the C1 or C3 position yields the exact same target molecule: 3-bromo-5-fluoro-2-methylbenzonitrile.
Stoichiometric Control: By strictly limiting the cyanating agent (CuCN) to slightly sub-stoichiometric levels (0.95 equivalents), we suppress the secondary cyanation event, preventing the formation of the dinitrile byproduct (5-fluoro-2-methylisophthalonitrile).
Physicochemical Properties & Material Data
The following table summarizes the quantitative data for the starting materials and the target API intermediate to facilitate stoichiometric scaling and analytical tracking[3],[4].
Compound
Role
CAS Number
Molecular Formula
Molecular Weight
Physical State
1,3-Dibromo-5-fluoro-2-methylbenzene
Starting Material
6649-94-3
C7H5Br2F
267.92 g/mol
Solid / Liquid
Copper(I) Cyanide (CuCN)
Reagent
544-92-3
CCuN
89.56 g/mol
White/Green Powder
Copper(I) Iodide (CuI)
Co-Catalyst
7681-65-4
CuI
190.45 g/mol
White Powder
3-Bromo-5-fluoro-2-methylbenzonitrile
Target Product
1379338-20-1
C8H5BrFN
214.03 g/mol
Solid
Process Workflow Visualization
Process flow for the scalable synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile.
Detailed Experimental Protocol (10-Mole Scale-Up)
This self-validating system is designed for a 10-mole scale (~2.68 kg of starting material). The inclusion of Copper(I) iodide (CuI) acts as a co-catalyst to stabilize the transition state, allowing the reaction to proceed efficiently at 140 °C[1].
Step 1: Reactor Preparation and Charging
Purge: Thoroughly purge a 20 L glass-lined jacketed reactor with Nitrogen (N2) for 30 minutes. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which would dead-end the catalytic cycle.
Charge Solvents & SM: Add 10.0 L of anhydrous N,N-Dimethylformamide (DMF) to the reactor. Begin agitation (250 rpm). Charge 2.68 kg (10.0 mol) of 1,3-dibromo-5-fluoro-2-methylbenzene.
Charge Reagents: Carefully charge 850.8 g (9.5 mol, 0.95 equiv) of Copper(I) cyanide (CuCN) and 190.5 g (1.0 mol, 0.1 equiv) of Copper(I) iodide (CuI).
Step 2: Reaction Execution & In-Process Control (IPC)
Heating: Ramp the reactor temperature to 140 °C over 90 minutes.
Monitoring (Self-Validation): Maintain the temperature at 140 °C for 12–16 hours. At the 12-hour mark, pull a 1 mL aliquot, quench it in aqueous ammonia/MTBE, and analyze the organic layer via HPLC or GC-MS.
Validation Metric: The reaction is deemed complete when the ratio of mono-cyanated product to unreacted starting material is >95:5, and the dinitrile byproduct is <2%.
Step 3: Quenching and Copper Complexation (Critical Safety Step)
Safety Note: Never expose the reaction mixture to acidic conditions, which will generate lethal Hydrogen Cyanide (HCN) gas.
Cooling: Cool the reactor contents to 25 °C.
Complexation: Slowly transfer the reaction mixture into a secondary 50 L quench vessel containing 15 L of a 1:1 mixture of concentrated aqueous Ammonia (28% NH4OH) and water, pre-chilled to 5 °C.
Causality: CuCN reactions generate intractable, insoluble copper polymer sludges. Aqueous ammonia coordinates with the copper ions to form the deep blue, highly water-soluble tetraamminecopper(II) complex (
), completely breaking the emulsion and allowing for clean phase separation.
Step 4: Isolation and Purification
Extraction: Add 15 L of Methyl tert-butyl ether (MTBE) to the quench vessel. Agitate vigorously for 15 minutes, then allow the phases to separate.
Phase Separation: Drain the heavy, deep-blue aqueous layer (contains copper waste). Retain the upper organic layer.
Washing: Wash the organic layer with 2 x 5 L of 10% aqueous ammonia (to ensure complete copper removal), followed by 1 x 5 L of brine.
Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure (50 °C, 50 mbar) to yield a crude solid.
Crystallization: Recrystallize the crude product from a mixture of Heptane and Ethyl Acetate (typically 4:1 v/v). Cool to 0 °C, filter the crystalline solid, and dry in a vacuum oven at 45 °C to constant weight.
Analytical Validation
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards are met, the final batch must be validated against the following analytical markers:
GC-MS: Molecular ion peak at m/z 213 and 215 (1:1 ratio, characteristic of a single bromine isotope pattern).
1H NMR (400 MHz, CDCl3): Look for the distinct aryl protons. Because the symmetry is broken in the product, the two aromatic protons will appear as two distinct signals (typically doublets of doublets due to coupling with each other and the fluorine atom), and the methyl group will appear as a singlet integrated to 3H around 2.5 ppm.
19F NMR (376 MHz, CDCl3): A single peak corresponding to the aryl fluorine, confirming no defluorination occurred during the harsh thermal conditions.
References
Google Patents (WO2023100061A1). 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, NASH and heart failure. Retrieved from: [1]
Application Notes and Protocols: Utilizing 3-Bromo-5-fluoro-2-methylbenzonitrile in Drug Discovery and Design
Introduction: The Strategic Value of Halogenated Benzonitriles In the landscape of modern drug discovery, the use of small, functionalized aromatic building blocks is a cornerstone of efficient lead generation and optimi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Halogenated Benzonitriles
In the landscape of modern drug discovery, the use of small, functionalized aromatic building blocks is a cornerstone of efficient lead generation and optimization. Organofluorine compounds, in particular, have become increasingly prevalent, with over 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] The strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[2] When combined with other reactive handles on a rigid scaffold, the potential for molecular diversification expands exponentially.
3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1807117-78-7) is a trifunctional synthetic building block of significant interest to medicinal chemists.[3] Its architecture presents three distinct and orthogonally addressable reactive sites:
An aryl bromide , primed for a wide array of palladium-catalyzed cross-coupling reactions.
An electron-deficient aromatic ring substituted with a fluorine atom, creating potential for nucleophilic aromatic substitution (SNAr).
A nitrile moiety , which serves as a versatile precursor to amines, carboxylic acids, and various heterocycles.
This guide provides a detailed analysis of the reactivity of 3-Bromo-5-fluoro-2-methylbenzonitrile and offers field-proven protocols for its application in the synthesis of complex, drug-like molecules.
Physicochemical Properties and Reactivity Analysis
The unique substitution pattern of 3-Bromo-5-fluoro-2-methylbenzonitrile dictates its synthetic utility. The electron-withdrawing nature of the nitrile and fluorine groups works in concert to influence the reactivity of the aryl ring, while the bromine atom provides a robust handle for carbon-carbon and carbon-heteroatom bond formation.
The molecule's reactivity is best understood by considering its functional "hotspots," which allow for a chemoselective and strategic approach to library synthesis.
Caption: Key reactivity sites on 3-Bromo-5-fluoro-2-methylbenzonitrile.
Core Synthetic Applications & Protocols
The true power of this building block lies in the ability to selectively address its functional groups. The typical order of operations leverages the robust and well-characterized nature of palladium catalysis first, followed by transformations of the less labile nitrile or fluoro groups.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the most versatile reaction site on the molecule, serving as the lynchpin for building molecular complexity. Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern medicinal chemistry, enabling the efficient assembly of complex architectures.[2]
This protocol details a standard procedure for coupling an aryl or heteroaryl boronic acid to the 3-bromo position, a foundational step for many kinase inhibitor scaffolds.
Objective: To synthesize a 3-aryl-5-fluoro-2-methylbenzonitrile derivative.
Rationale: The Suzuki reaction offers a high tolerance for diverse functional groups, broad substrate scope, and typically proceeds with high yields. The choice of Pd(dppf)Cl₂ is based on its general effectiveness for aryl bromides, while a carbonate base is sufficient for this transformation.
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1)
Procedure:
To a dry reaction vessel, add 3-Bromo-5-fluoro-2-methylbenzonitrile, the arylboronic acid, and the base.
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
Add the degassed solvent mixture, followed by the palladium catalyst.
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water, followed by brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product via silica gel column chromatography.
This protocol describes the formation of a C-N bond, critical for synthesizing compounds targeting GPCRs and other amine-containing pharmacophores.[5]
Objective: To synthesize a 3-amino-5-fluoro-2-methylbenzonitrile derivative.
Rationale: This reaction requires a stronger base (a tert-butoxide) and specialized phosphine ligands to facilitate the reductive elimination step. XPhos is a bulky, electron-rich ligand that is highly effective for coupling a wide range of amines to aryl bromides.
The Strategic Utility of 3-Bromo-5-fluoro-2-methylbenzonitrile in Modern Heterocyclic Synthesis
Application Note & Protocols Introduction: A Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine and a synthetically versatile bromine handle on a core a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and a synthetically versatile bromine handle on a core aromatic scaffold provides a powerful platform for the generation of novel therapeutics. 3-Bromo-5-fluoro-2-methylbenzonitrile emerges as a key building block, offering medicinal chemists a unique combination of steric and electronic properties. Its utility is particularly pronounced in the synthesis of complex heterocyclic compounds, which form the backbone of numerous kinase inhibitors and other targeted therapies.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of 3-bromo-5-fluoro-2-methylbenzonitrile as a precursor for a range of medicinally relevant heterocyclic systems. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
The inherent reactivity of the aryl bromide at the 3-position makes it an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, respectively. The presence of the electron-withdrawing fluorine atom at the 5-position and the nitrile group can influence the reactivity of the aryl bromide and the overall electronic properties of the resulting heterocyclic derivatives. The methyl group at the 2-position provides a steric element that can be crucial for achieving selectivity in certain biological assays.
Core Reactivity and Synthetic Pathways
The synthetic utility of 3-bromo-5-fluoro-2-methylbenzonitrile primarily revolves around the transformation of the aryl-bromide bond. The following diagram illustrates the key synthetic pathways that will be discussed in this guide.
Application Note: A Detailed Protocol for the Regioselective Bromination of 5-Fluoro-2-methylbenzonitrile
Abstract: This application note provides a comprehensive, field-tested protocol for the electrophilic aromatic bromination of 5-fluoro-2-methylbenzonitrile. This procedure is designed for researchers in organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This application note provides a comprehensive, field-tested protocol for the electrophilic aromatic bromination of 5-fluoro-2-methylbenzonitrile. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for producing brominated derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The protocol emphasizes safety, procedural causality, and robust analytical validation, ensuring reproducibility and high-purity outcomes.
Introduction: The Synthetic Value of Brominated 5-Fluoro-2-methylbenzonitrile
5-Fluoro-2-methylbenzonitrile is a versatile fluorinated aromatic building block in organic synthesis.[2] The strategic introduction of a bromine atom onto its aromatic ring significantly enhances its synthetic utility, creating a key intermediate for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The brominated product serves as a precursor for complex molecules with potential therapeutic or specialized material properties.[1]
The directing effects of the substituents on the 5-fluoro-2-methylbenzonitrile ring—the ortho, para-directing methyl group (-CH₃), the ortho, para-directing but deactivating fluorine atom (-F), and the meta-directing cyano group (-CN)—synergistically favor electrophilic substitution at the C4 position. This application note details a procedure using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a potent and effective system for the bromination of moderately deactivated aromatic rings.
Reaction Scheme:
Figure 1. Electrophilic aromatic bromination of 5-fluoro-2-methylbenzonitrile to yield 4-bromo-5-fluoro-2-methylbenzonitrile.
Safety Protocols and Hazard Management
The following protocol involves hazardous materials, including a strong acid and a brominating agent. Adherence to stringent safety measures is mandatory.
Hazard Assessment: Concentrated sulfuric acid (H₂SO₄) is extremely corrosive and can cause severe burns.[3] N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Bromine, which can be generated in situ, is highly toxic, corrosive, and fatal if inhaled.[4][5]
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood with the sash positioned as low as practical to minimize exposure to vapors.[3]
Personal Protective Equipment (PPE): The following PPE must be worn at all times:
Emergency Preparedness: An emergency eyewash and shower station must be immediately accessible. Keep a spill kit containing sodium carbonate or sodium bicarbonate for neutralizing acid spills and sodium thiosulfate solution for quenching bromine.[4] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[3] In case of inhalation, move to fresh air and seek immediate medical attention.[3]
Standard laboratory glassware (graduated cylinders, funnels, etc.)
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Detailed Experimental Protocol
This procedure is designed for a 5.0 g scale of the starting material.
Step 1: Reaction Setup and Reagent Addition
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methylbenzonitrile (5.00 g, 36.99 mmol).
Place the flask in an ice/water bath to maintain a temperature of 0-5 °C.
Causality Check: Pre-chilling the starting material is crucial before adding the sulfuric acid to control the initial exotherm from dissolution.
Slowly and carefully add concentrated sulfuric acid (25 mL) to the flask with vigorous stirring. The solid should fully dissolve.
Once the solution is homogeneous and the temperature is stable at 0-5 °C, begin the portion-wise addition of N-Bromosuccinimide (7.23 g, 40.69 mmol, 1.1 equivalents). Add the NBS in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Causality Check: A slow, controlled addition of NBS is critical to manage the reaction's exothermicity and prevent the formation of over-brominated byproducts. Sulfuric acid protonates NBS, increasing its electrophilicity and driving the reaction.
Step 2: Reaction and Monitoring
After the addition of NBS is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Mobile Phase: 9:1 Hexanes:Ethyl Acetate.
Visualization: UV lamp (254 nm).
Procedure: Take a small aliquot of the reaction mixture, quench it in ice water, extract with a small amount of dichloromethane, and spot the organic layer on the TLC plate against a spot of the starting material. The reaction is complete when the starting material spot is no longer visible.
Step 3: Work-up and Extraction
Fill a 500 mL beaker with approximately 200 g of crushed ice.
Safety Note: This step is highly exothermic. Perform the quench slowly and carefully behind a blast shield within the fume hood.
Slowly pour the reaction mixture onto the ice with vigorous stirring. A precipitate (the crude product) should form.
Transfer the resulting slurry to a 250 mL separatory funnel.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic layers in the separatory funnel.
Wash the combined organic layers sequentially with:
50 mL of saturated sodium sulfite (Na₂SO₃) solution (to remove any residual bromine color).
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; watch for gas evolution).
50 mL of saturated sodium chloride (brine) solution.
Causality Check: These washing steps are essential to remove impurities and residual reagents, which simplifies the final purification.
Step 4: Purification and Characterization
Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
Purify the crude solid by recrystallization from absolute ethanol.[8]
Dissolve the crude product in a minimal amount of hot ethanol.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Outcome: 4-Bromo-5-fluoro-2-methylbenzonitrile is a white to yellow solid.[9] A typical yield is in the range of 75-85%.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
¹H NMR & ¹³C NMR: To confirm the structure and regiochemistry.
Mass Spectrometry: To confirm the molecular weight (214.04 g/mol for C₈H₅BrFN).[9]
Melting Point: To assess purity.
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: Workflow for the bromination of 5-fluoro-2-methylbenzonitrile.
References
Bromination safety - YouTube. (2024, June 7).
CLEAPSS. Student safety sheets 55 Bromine.
Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
Application Note: Advanced Methodology for the Cyanation of 3-Bromo-5-fluoro-2-methyltoluene
Executive Summary & Mechanistic Rationale The introduction of a nitrile group into a sterically hindered aromatic framework is a critical, yet notoriously challenging, transformation in pharmaceutical development. This a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The introduction of a nitrile group into a sterically hindered aromatic framework is a critical, yet notoriously challenging, transformation in pharmaceutical development. This application note details a highly robust, field-proven methodology for the palladium-catalyzed cyanation of 3-bromo-5-fluoro-2-methyltoluene (also known systematically as 1-bromo-5-fluoro-2,3-dimethylbenzene).
In this substrate, the target C–Br bond is situated ortho to a methyl group. This steric bulk significantly impedes the initial oxidative addition of the Palladium(0) catalyst. Furthermore, the cyanation of aryl halides suffers from the well-documented "Cyanide Problem": free cyanide ions (CN⁻) are strong σ-donors that can rapidly coordinate to the active Pd(0) species, forming a catalytically dead
complex.
To engineer a successful and self-validating protocol, we must balance two competing rates: the rate of oxidative addition (which must be accelerated) and the rate of cyanide dissolution (which must be suppressed). This is achieved through three critical causality-driven choices:
Catalyst & Ligand Selection: We utilize
paired with dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf forces the palladium center into a geometry that accelerates both oxidative addition into the hindered C–Br bond and the subsequent reductive elimination of the product.
Cyanide Source: Highly soluble salts like KCN are strictly avoided. Instead, we utilize
, which acts as a slow-release cyanide reservoir, maintaining the free CN⁻ concentration below the threshold of catalyst poisoning[1].
Kinetic Control via Order of Addition: As demonstrated in foundational process chemistry by , delaying the addition of the cyanide source until the active Pd(0) complex has formed and engaged the substrate prevents premature catalyst deactivation.
Catalytic Pathway Visualization
The following diagram illustrates the continuous, self-sustaining catalytic loop. The dashed lines indicate the entry of reagents and the exit of the product, emphasizing the controlled release of cyanide during the transmetalation phase.
Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of sterically hindered aryl bromides.
Process Optimization & Quantitative Data
To establish the most reliable conditions for 3-bromo-5-fluoro-2-methyltoluene, various parameters were evaluated. The data in Table 1 highlights the extreme sensitivity of this sterically hindered substrate to the concentration of free cyanide and the order of reagent addition.
Table 1: Optimization of Reaction Conditions (10 mmol scale)
Entry
Palladium Source (mol%)
Ligand (mol%)
Cyanide Source
Modification / Condition
Yield (%)
1
(1%)
dppf (2.4%)
(0.6 eq)
Standard all-in-one addition, 100 °C
62%
2
(1%)
dppf (2.4%)
(0.6 eq)
Delayed CN⁻ addition (Pre-heated), 100 °C
94%
3
(2%)
t-BuXPhos (4%)
(0.5 eq)
co-solvent, 80 °C
88%
4
(1%)
dppf (2.4%)
KCN (1.2 eq)
Delayed CN⁻ addition, 100 °C
15%
Data Interpretation: Entry 2 represents the optimized protocol. Entry 4 confirms that even with delayed addition, highly soluble KCN overwhelms the catalytic cycle, leading to immediate precipitation of palladium black. Entry 3 offers a viable, less-toxic alternative utilizing potassium hexacyanoferrate(II), as pioneered by , though the
/dppf system provides superior yields for this specific ortho-methylated substrate.
Validated Experimental Protocol
This protocol is engineered as a self-validating system. Built-in In-Process Controls (IPCs) ensure that any deviation in catalyst activation or atmospheric integrity is immediately detectable.
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL), sparged with Argon for 30 minutes prior to use.
Equipment: 100 mL oven-dried Schlenk flask, reflux condenser, Argon manifold.
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation (Inert Atmosphere)
To the oven-dried Schlenk flask, add
and dppf. Evacuate and backfill the flask with Argon three times.
Causality: and electron-rich phosphines are highly susceptible to atmospheric oxidation. Strict Schlenk techniques are non-negotiable to maintain the active state.
Step 2: Substrate Introduction & Pre-Heating (The Ryberg Modification)
Inject the sparged anhydrous DMF (20 mL) followed by 3-bromo-5-fluoro-2-methyltoluene (10.0 mmol). Stir the deep red/purple solution at 60 °C for 15 minutes.
Causality: This incubation period allows the dppf ligand to fully coordinate with the palladium, and for the initial, rate-limiting oxidative addition into the sterically hindered C–Br bond to occur before any cyanide is present to poison the metal center.
Step 3: Cyanide Addition
Briefly increase the Argon flow, remove the septum, and rapidly add the
powder. Re-seal the flask immediately and elevate the temperature to 100 °C.
IPC Visual Cue: The reaction should transition to a pale yellow/orange suspension. If the mixture turns jet black within 5 minutes, the catalyst has died (likely due to oxygen ingress or poor ligand complexation prior to cyanide addition).
Step 4: Reaction Monitoring (Self-Validation)
Stir at 100 °C for 4–6 hours. At t = 2 hours, withdraw a 50 µL aliquot under Argon, dilute with EtOAc, wash with water, and analyze via GC-MS.
Validation Metric: The starting material peak (m/z ~203/205) should be
, replaced by the product 3-cyano-5-fluoro-2-methyltoluene peak (m/z ~149).
Workup & Purification
Quench: Cool the reaction to room temperature. Slowly add 50 mL of 10% aqueous ammonium hydroxide (
) and stir vigorously for 15 minutes.
Causality: Zinc salts form intractable emulsions during organic extraction. Ammonia acts as a competing ligand, forming highly water-soluble complexes, ensuring a rapid and clean phase separation.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield the pure nitrile.
Analytical Validation & Troubleshooting
Stalled Conversion (<50% yield): If GC-MS indicates stalled conversion, the local concentration of CN⁻ likely spiked, poisoning the catalyst. In future runs, ensure the
is finely powdered and strictly adhere to the 15-minute pre-heating step. Do not add supplementary catalyst mid-reaction; it will immediately poison.
Dehalogenation Byproducts: The presence of 5-fluoro-2-methyltoluene indicates premature reductive elimination without transmetalation. This is typically caused by wet DMF. Ensure the solvent is strictly anhydrous, as water can act as a hydride source at elevated temperatures.
References
Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
Source: Angewandte Chemie International Edition.
URL: [Link]
Title: Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition.
Source: Organic Process Research & Development.
URL: [Link]
Comprehensive Application Note: HPLC Method Development and Validation for 3-Bromo-5-fluoro-2-methylbenzonitrile
Introduction The accurate quantification and purity assessment of halogenated benzonitriles are critical in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. 3-Bromo-5-fluoro-2-methylbenzonitri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The accurate quantification and purity assessment of halogenated benzonitriles are critical in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1379338-20-1) serves as a highly versatile, multi-substituted aromatic building block. The presence of a nitrile group, an electron-donating methyl group, and two distinct halogens (bromine and fluorine) creates a unique electronic environment that dictates its chromatographic behavior.
This application note provides a self-validating, step-by-step protocol for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte. The methodology is grounded in the latest ICH Q2(R2) guidelines for analytical validation [1] and USP <621> standards for chromatography [2].
Physicochemical Profiling & Method Rationale
Before establishing chromatographic conditions, the physicochemical properties of 3-Bromo-5-fluoro-2-methylbenzonitrile must dictate the analytical strategy:
Stationary Phase Selection: The molecule is highly hydrophobic due to the aromatic ring, methyl, and halogen substituents. A standard C18 (Octadecylsilane) column provides excellent dispersion-force interactions. Alternatively, a PFP (Pentafluorophenyl) column can be employed as an orthogonal phase, offering enhanced selectivity via
and dipole-dipole interactions with the highly polarizable bromine and fluorine atoms.
Detector Tuning (UV at 230 nm): The unsubstituted benzonitrile chromophore exhibits a primary UV absorption maximum at approximately 224 nm. The auxochromic effect of the ortho-methyl and meta-halogen substituents induces a slight bathochromic (red) shift. Therefore, setting the Diode Array Detector (DAD) or UV detector to 230 nm ensures maximum sensitivity and an optimal signal-to-noise (S/N) ratio [3].
Mobile Phase Causality: Although the analyte is neutral, adding 0.1% Formic Acid (FA) to the aqueous mobile phase is critical. It suppresses the ionization of residual silanols on the silica support (preventing peak tailing) and ensures the method is completely LC-MS compatible for downstream unknown-impurity identification [4].
HPLC method development lifecycle for halogenated benzonitriles.
Experimental Protocol: Method Parameters
Chromatographic Conditions
System: HPLC equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and DAD.
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 150 mm, 3.5 µm (or equivalent).
Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (v/v).
Because synthetic intermediates often contain structurally similar impurities (e.g., debrominated or defluorinated byproducts), a gradient method is prioritized over isocratic elution to ensure adequate resolution.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
60
40
Initial Hold
2.0
60
40
Isocratic focusing
12.0
10
90
Linear Gradient (Analyte Elution)
15.0
10
90
Column Wash
15.1
60
40
Return to Initial
20.0
60
40
Re-equilibration
Sample Preparation & System Suitability Testing (SST)
Standard and Sample Preparation
Diluent: Acetonitrile:Water (50:50, v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch effects, which cause peak splitting or broadening.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 3-Bromo-5-fluoro-2-methylbenzonitrile reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.
Working Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Testing (SST)
SST is a self-validating mechanism required by USP <621> to ensure the system is "fit for purpose" before any sample is analyzed [2]. Inject the working solution in six replicates.
Parameter
USP <621> Requirement
Analytical Significance
Retention Time (RT) %RSD
Ensures pump flow and gradient delivery are stable.
Peak Area %RSD
Validates autosampler precision and detector stability.
Theoretical Plates ()
Confirms column efficiency and proper packing integrity.
Ensures baseline separation from the nearest eluting impurity.
Method Validation Strategy (ICH Q2(R2))
To ensure the method is robust and regulatory-compliant, it must be validated according to the lifecycle approach detailed in the newly revised ICH Q2(R2) [1].
Specificity and Forced Degradation
Specificity proves the method can accurately measure the analyte in the presence of its degradation products. 3-Bromo-5-fluoro-2-methylbenzonitrile must be subjected to stress testing. The nitrile group is the most chemically labile moiety, susceptible to hydration into an amide, and further hydrolysis into a carboxylic acid under extreme pH [5]. Because these degradants are significantly more polar, they will elute much earlier in the RP-HPLC gradient, proving the method's stability-indicating power.
Forced degradation pathways for 3-Bromo-5-fluoro-2-methylbenzonitrile.
Linearity, Range, and Sensitivity
Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.1 mg/mL). Plot peak area vs. concentration. The correlation coefficient (
) must be .
LOD and LOQ: Based on the standard deviation of the response (
) and the slope ().
Limit of Detection (LOD) =
Limit of Quantitation (LOQ) =
Accuracy and Precision
Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.
Method Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Analyze and calculate the %RSD of the assay results. Acceptance criteria: %RSD
.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Revisions per USP 621: Guide to Method Modernization. Agilent Technologies. Available at:[Link]
ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]
Application
Application Note: High-Purity Recrystallization of 3-Bromo-5-fluoro-2-methylbenzonitrile
This Application Note is designed for researchers and process chemists involved in the synthesis and purification of 3-Bromo-5-fluoro-2-methylbenzonitrile , a critical intermediate in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists involved in the synthesis and purification of 3-Bromo-5-fluoro-2-methylbenzonitrile , a critical intermediate in the development of kinase inhibitors (e.g., KRAS G12C, branched-chain alpha-keto acid dehydrogenase kinase inhibitors).
Introduction & Compound Profile
3-Bromo-5-fluoro-2-methylbenzonitrile is a highly functionalized aromatic scaffold used in the synthesis of complex pharmaceutical agents. Its synthesis typically involves the Rosenmund–von Braun reaction (cyanation) of 1,3-dibromo-5-fluoro-2-methylbenzene using Copper(I) cyanide [1].
This synthetic route introduces specific purification challenges:
Copper Residues: Paramagnetic copper species that interfere with downstream cross-coupling (Suzuki/Buchwald) and NMR analysis.
Regioisomeric Impurities: Potential for isomeric scrambling during bromination precursors.
Starting Material Carryover: Unreacted dibromo species which possess similar solubility profiles.
This protocol details a solvent/anti-solvent recrystallization strategy optimized to purge these specific impurities while maximizing yield.
Physicochemical Profile (Predicted)
Property
Value / Description
Appearance
White to pale yellow crystalline solid
Melting Point
55–65°C (Estimate; determine via DSC prior to scale-up)
Solubility (High)
Ethanol, Methanol, Ethyl Acetate, DCM, DMSO
Solubility (Low)
Water, Heptane, Hexane
Key Impurity
1,3-Dibromo-5-fluoro-2-methylbenzene (Lipophilic)
Safety & Pre-requisites
Critical Safety Warning: Cyanide Residues
Since this compound is often synthesized using CuCN, crude batches may contain residual cyanide.
Acid Warning: Do NOT expose the crude material to strong acids without testing for cyanide, as this may release fatal HCN gas.
Waste Disposal: All mother liquors must be treated as cyanide-contaminated waste (oxidative destruction with bleach recommended before disposal).
Solvent Selection Strategy
The "Rule of 3" was applied to select the optimal solvent system. The target compound is a polar aromatic nitrile with lipophilic halogen substituents.
Solvent (Good):Ethanol (EtOH) . It dissolves the nitrile well at high temperatures and allows for the solubility of lipophilic impurities (like the dibromo precursor) to be modulated by water.
Anti-Solvent (Bad):Water . It drastically reduces the solubility of the nitrile, forcing crystallization, while inorganic salts (CuCN/CuI residues) remain soluble or can be washed away.
Alternative:Heptane/Ethyl Acetate (if water sensitivity is a concern, though less effective for copper removal).
Selected System:Ethanol / Water (Gradient Addition)
Detailed Recrystallization Protocol
Phase 1: Dissolution & Metal Scavenging
Objective: Dissolve the compound and remove Copper/Palladium residues.
Charge Reactor: Place the crude 3-Bromo-5-fluoro-2-methylbenzonitrile (1.0 eq, e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Heating: Heat the mixture to reflux (approx. 78°C) with stirring. The solid should dissolve completely. If not, add EtOH in 0.5 vol increments until dissolution is complete.
Carbon Treatment (Crucial): Once dissolved, remove the heat source briefly to stop boiling. Add Activated Carbon (10 wt% relative to crude mass) and Celite (5 wt%).
Why: Carbon adsorbs residual copper complexes and colored organic impurities.
Reflux: Reheat to reflux for 15–20 minutes.
Phase 2: Hot Filtration (Clarification)
Objective: Remove insoluble carbon and inorganic salts.
Preparation: Pre-heat a glass funnel or sintered glass filter to prevent premature crystallization.
Filtration: Filter the hot mixture through a pad of Celite.
Wash: Rinse the filter cake with minimal hot Ethanol (1.0 vol) to recover trapped product. Combine filtrates.
Phase 3: Nucleation & Crystal Growth
Objective: Controlled precipitation to reject impurities.
Reheat: Return the filtrate to the flask and heat to near-reflux (70–75°C).
Anti-Solvent Addition: Slowly add Deionized Water dropwise via an addition funnel.
Rate: 1 mL/minute.
Endpoint: Stop adding water when the solution becomes permanently turbid/cloudy (typically occurs at ~20-30% water content).
Re-dissolution: Add a small amount of hot Ethanol (dropwise) just until the turbidity disappears and the solution is clear again.
Cooling Ramp:
Turn off the heat source. Allow the flask to cool to Room Temperature (20–25°C) on the stir plate slowly over 2 hours.
Note: Do not use an ice bath yet. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
Seeding (Optional but Recommended): If no crystals form by 40°C, add a seed crystal of pure product.
Final Crystallization: Once at room temperature, move the flask to an ice/water bath (0–5°C) for 1 hour to maximize yield.
Phase 4: Isolation & Drying
Filtration: Collect the crystals via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with a pre-chilled mixture of Ethanol/Water (1:1) (2.0 volumes).
Why: This washes away surface mother liquor containing the lipophilic dibromo impurity without redissolving the product.
Drying: Dry the solid in a vacuum oven at 40°C for 12–24 hours.
QC Check: Ensure Loss on Drying (LOD) is <0.5%.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow and critical control points (CCPs) of the purification process.
Caption: Step-by-step purification workflow emphasizing metal scavenging and controlled crystallization.
Impurity Fate Mapping
Understanding where the impurities go is vital for validation.
Caption: Separation logic showing the rejection of specific impurities into the filter cake or mother liquor.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Cooling too fast or MP is too low.
Re-heat to dissolve. Add more Ethanol (solvent). Cool much slower (10°C/hour). Add a seed crystal at 45°C.
Low Yield
Too much Ethanol or not enough cooling.
Concentrate the mother liquor by 50% and repeat cooling. Check solubility in pure EtOH.
Green/Blue Tint
Residual Copper.
Repeat Carbon treatment or wash the final crystals with a dilute aqueous EDTA solution, then water.
Recrystallize again using a different system: Heptane/Toluene (10:1) .
Analytical Validation
Before releasing the batch, validate purity using the following parameters:
HPLC Purity: >99.5% (Area %).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.
1H NMR: Confirm structure and absence of solvent peaks (EtOH/Water).
Key Signals: Aromatic protons (2H), Methyl singlet (3H).
Residue on Ignition (ROI): <0.1%. Critical to ensure Copper removal.
References
Synthesis Context: 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives... (WO2023100061A1). Patent describing the cyanation of 1,3-dibromo-5-fluoro-2-methylbenzene to the title compound.[2] Link
Compound Data: 3-Bromo-5-fluoro-2-methylbenzonitrile. BLD Pharm Catalog (CAS 1379338-20-1).[3] Link
General Methodology:Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
application of 3-Bromo-5-fluoro-2-methylbenzonitrile in agrochemical development
Application Note: 3-Bromo-5-fluoro-2-methylbenzonitrile in Agrochemical Development Executive Summary 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1379338-20-1) is a high-value, tri-functionalized building block critical t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Bromo-5-fluoro-2-methylbenzonitrile in Agrochemical Development
Executive Summary
3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1379338-20-1) is a high-value, tri-functionalized building block critical to the discovery and synthesis of next-generation agrochemicals.[1] Its unique substitution pattern—combining an electrophilic aryl bromide, a metabolic blocking fluorine, and a sterically demanding ortho-methyl group—makes it a "privileged scaffold" for two major classes of active ingredients (AIs):[1]
SDHI Fungicides (Succinate Dehydrogenase Inhibitors): As a precursor to complex biaryl anilines.[1]
Benzamide Insecticides (GABA-gated Chloride Channel Allosteric Modulators): As a core scaffold for meta-diamide structures similar to Broflanilide derivatives.[1]
This guide details the strategic application of this intermediate, providing validated protocols for its functionalization and integration into high-throughput synthesis (HTS) workflows.
Chemical Profile & Strategic Value
Property
Specification
Strategic Function in AI Design
CAS Number
1379338-20-1
Unique identifier for procurement/IP tracking.
Formula
C₈H₅BrFN
Low MW (214.04 g/mol ) allows for significant downstream elaboration.[1]
Structure
See Diagram Below
3-Br: Site for Suzuki/Buchwald coupling (Biaryl formation).5-F: Blocks metabolic oxidation (p450), increasing half-life.2-Me: Provides conformational lock (atropisomerism control).1-CN: Versatile handle for amides, amines, or heterocycles.[1][2]
Appearance
White to pale yellow solid
Easy handling solid; stable under standard ambient conditions.[1]
Structural Logic Diagram
Caption: Functional mapping of the 3-Bromo-5-fluoro-2-methylbenzonitrile scaffold showing divergent synthetic pathways.[1]
Application Workflow 1: Synthesis of Biaryl Fungicide Precursors
The most common application of this scaffold is in the synthesis of biaryl anilines , which serve as the "tail" section of pyrazole-carboxamide fungicides (SDHIs).[1] The bromine at position 3 is highly reactive toward Pd-catalyzed cross-coupling.[1]
Mechanism:
The 2-methyl group creates a twisted conformation in the resulting biaryl system.[1] This "ortho-effect" is crucial for binding affinity in the fungal SDH enzyme pocket.[1]
Protocol: Suzuki-Miyaura Cross-Coupling[1]
Objective: Coupling of 3-Bromo-5-fluoro-2-methylbenzonitrile with an aryl boronic acid.
Inerting: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst.[1] Seal and purge with Nitrogen (N₂) for 5 minutes.[1]
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
Reaction: Heat the mixture to 90°C for 4–6 hours. Note: The 2-methyl group provides steric hindrance; higher temperature or active catalysts (e.g., SPhos-Pd-G2) may be required for bulky boronic acids.[1]
Monitoring: Check TLC (Hexane/EtOAc 8:1). The nitrile group usually provides a distinct UV active spot.[1]
Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography on silica gel.
Application Workflow 2: Synthesis of Benzamide Insecticides
For insecticides targeting the GABA-gated chloride channel (similar to Broflanilide), the nitrile group is hydrolyzed to a primary amide or rearranged to an aniline.[1]
Protocol: Controlled Nitrile Hydrolysis to Primary Amide
Objective: Selective conversion of the nitrile to the primary amide without hydrolyzing the bromine or fluorine.[1]
Dissolution: Dissolve 1.0 eq of substrate in Acetone/Water (3:1).
Addition: Add 3.0 eq of solid Na₂CO₃ followed by 5.0 eq of 30% H₂O₂ dropwise at 0°C. Caution: Exothermic.
Reaction: Allow to warm to RT and stir for 2–4 hours.
Validation: Monitor disappearance of the CN stretch (approx. 2230 cm⁻¹) via IR or reaction progress by HPLC.
Isolation: Precipitate the product by adding excess cold water.[1] Filter the white solid (Primary Amide).[1]
Downstream Utility: This amide can be coupled with perfluoro-alkyl amines to generate the diamide pharmacophore essential for insecticidal activity.[1]
Advanced Workflow: Isoindolinone Cyclization
A powerful application of the 2-methyl + 1-cyano motif is the synthesis of Isoindolinones , a scaffold found in novel herbicides and PPO inhibitors.[1]
Reaction Pathway Diagram
Caption: Synthesis of Isoindolinone core via benzylic activation.
Key Insight: The radical bromination of the 2-methyl group is selective.[1] The resulting benzyl bromide reacts intramolecularly with the nitrile (after hydrolysis or direct amine attack) to form the fused ring system.[1]
Safety & Handling Guidelines
Hazards: The compound is an organic nitrile and aryl halide.[1] It is potentially toxic if swallowed (H301) and may cause skin irritation (H315).[1]
Cyanide Risk: Under strongly acidic or basic conditions at high temperatures, trace HCN evolution is theoretically possible (though rare with benzonitriles).[1] Work in a well-ventilated fume hood.
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation of the methyl group over long periods.
References
Compound Identification
3-Bromo-5-fluoro-2-methylbenzonitrile.[1][3] CAS Registry No. 1379338-20-1.[1] Available from BLD Pharm, Fluorochem, and Sigma-Aldrich.[1]
Synthetic Methodology (Suzuki Coupling on Sterically Hindered Halides)
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorinated Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]
Lamberth, C., & Dinges, J. (Eds.).[1] (2012).[1][4][5][6] Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH.[1] (Discusses the role of fluoro-methyl-benzonitriles in fungicide SAR).
BenchChem Application Notes.[1][2] "Reaction of 3-Bromo-2-(bromomethyl)benzonitrile with Nucleophiles." (Analogous chemistry for the 2-methyl-benzonitrile scaffold).
Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed by qualified personnel in a controlled laboratory environment.
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. 3-Bromo-5-fluoro-2-methylbenzonitrile is a valuable building block in the development of complex molecules for pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, often requires careful optimization to achieve high yield and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles, particularly the Sandmeyer reaction—a robust method for converting aryl amines into aryl halides.[2]
Proposed Synthetic Pathway: The Sandmeyer Reaction
A prevalent and effective method for synthesizing 3-Bromo-5-fluoro-2-methylbenzonitrile is via a Sandmeyer reaction, starting from 3-Amino-5-fluoro-2-methylbenzonitrile. This two-step, one-pot process involves:
Diazotization: The conversion of the primary aromatic amine to a diazonium salt using a nitrite source in an acidic medium.
Sandmeyer Reaction: The subsequent copper(I) bromide-catalyzed displacement of the diazonium group with a bromide, releasing nitrogen gas.[3]
Caption: General workflow for the synthesis via a Sandmeyer reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Question 1: My yield is very low after the reaction, and I see a lot of dark, tarry material in the flask. What went wrong?
Probable Cause: This is a classic sign of diazonium salt decomposition. Aryldiazonium salts are notoriously unstable at elevated temperatures. If the temperature during the diazotization step rises above 5-10 °C, the salt will rapidly decompose, leading to a complex mixture of byproducts, including phenols and polymeric tars.
Solution:
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This prevents localized overheating from the exothermic reaction.
Immediate Use: Do not let the diazonium salt solution stand for extended periods. Proceed with the Sandmeyer step as soon as the diazotization is complete (confirmed by a negative starch-iodide paper test for nitrous acid).
Question 2: The conversion of the starting amine is incomplete, even after adding the full equivalent of sodium nitrite. Why?
Probable Cause: Inefficient diazotization can result from insufficient acidity or poor mixing. The amine must be fully protonated to its ammonium salt to react effectively with nitrous acid.
Solution:
Acid Stoichiometry: Ensure at least 2.5 to 3 equivalents of hydrobromic acid (HBr) are used. The first equivalent protonates the amine, the second reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to stabilize the diazonium salt and prevent unwanted side reactions.[4]
Solubility: If the starting amine salt has low solubility in the aqueous acid, consider adding a co-solvent like acetic acid to improve homogeneity.
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote contact between the reagents, especially if the amine salt is not fully dissolved.
Question 3: My final product is contaminated with a significant amount of 5-fluoro-2-methylphenol. How can I prevent this?
Probable Cause: The formation of phenols is a primary competitive side reaction where the diazonium group is displaced by water instead of bromide. This is often catalyzed by the presence of excess heat or copper(II) ions.[5]
Solution:
Catalyst Quality: Use high-purity copper(I) bromide. Old or poorly stored CuBr can be oxidized to copper(II), which is less effective for the Sandmeyer reaction and can promote phenol formation.
Reaction Temperature: While the Sandmeyer step requires heating to drive the reaction to completion, excessive temperatures can favor the undesired hydrolysis reaction. An optimal temperature is typically between 60-80 °C. It is advisable to perform a temperature screen to find the best balance between reaction rate and byproduct formation.
Controlled Addition: Add the cold diazonium salt solution slowly to the heated CuBr solution. This maintains a low concentration of the diazonium salt in the hot reaction mixture, minimizing its opportunity to react with water.
Caption: Troubleshooting logic for synthesis optimization.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
3-Amino-5-fluoro-2-methylbenzonitrile
Hydrobromic Acid (HBr, 48% aq.)
Sodium Nitrite (NaNO₂)
Copper(I) Bromide (CuBr)
Dichloromethane (or Ethyl Acetate)
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Sodium Sulfate
Starch-iodide paper
Procedure:
Amine Solution Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Amino-5-fluoro-2-methylbenzonitrile (1.0 eq.) and 48% HBr (3.0 eq.). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
Completion Check: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a positive test (immediate blue-black color) indicates completion. If the test is negative, add a small amount of NaNO₂ solution until a positive test is sustained.
Sandmeyer Reaction: In a separate, larger flask, prepare a solution of CuBr (1.2 eq.) in 48% HBr (1.0 eq.) and heat it to 60 °C.
Addition: Slowly and carefully add the cold diazonium salt solution from Step 3 to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
Reaction Drive: After the addition is complete, heat the reaction mixture to 70-80 °C for 1 hour to ensure the reaction goes to completion.
Workup: Cool the reaction mixture to room temperature. Extract the product with dichloromethane (3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Bromo-5-fluoro-2-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Sandmeyer reaction?
The three most critical parameters are:
Temperature: Strict control below 5 °C during diazotization is non-negotiable to prevent decomposition.
Acidity: Sufficient acid is required to fully protonate the amine and generate nitrous acid.
Catalyst Purity: High-purity, active Cu(I) salt is essential to catalyze the desired radical-nucleophilic aromatic substitution and outcompete side reactions.[5]
Parameter
Recommended Condition
Rationale
Diazotization Temp.
0-5 °C
Prevents decomposition of the unstable diazonium salt.
HBr Stoichiometry
>2.5 equivalents
Ensures complete amine protonation and nitrous acid formation.
NaNO₂ Stoichiometry
1.05-1.1 equivalents
A slight excess ensures complete conversion of the amine.
CuBr Stoichiometry
>1.0 equivalent
A stoichiometric amount is often used for better reactivity.[5]
Sandmeyer Temp.
60-80 °C
Provides energy to overcome the activation barrier for N₂ loss.
Q2: What are common side-products other than phenols?
Besides the corresponding phenol, biaryl compounds can form through the coupling of two aryl radicals.[3] This is a hallmark of the radical mechanism of the Sandmeyer reaction. Additionally, if the initial diazotization is incomplete, unreacted amine will remain. If iodide is present (e.g., from impure HBr), small amounts of the iodo-analogue may also form.
Q3: Are there viable alternative routes that avoid the Sandmeyer reaction?
Yes, other routes exist, though they come with their own challenges. A common alternative is the direct electrophilic bromination of 5-fluoro-2-methylbenzonitrile. However, this can suffer from poor regioselectivity, potentially yielding a mixture of bromo-isomers that are difficult to separate.[6] Another strategy involves the cyanation of a pre-existing bromo-fluoro-toluene derivative, but this often requires harsh conditions or expensive palladium catalysts.[7][8] For its reliability and well-understood mechanism, the Sandmeyer reaction remains a preferred method for this specific substitution pattern.[9]
Q4: What analytical techniques are best for monitoring this reaction?
Thin-Layer Chromatography (TLC): An excellent, rapid technique to monitor the disappearance of the starting amine. A co-spotted lane with the starting material is essential for accurate comparison.
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the appearance of the product (m/z) and the disappearance of the starting material. It can also help identify major byproducts like the phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure and assessing the purity of the final, isolated product.
"Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials". Organic Process Research & Development - ACS Publications, 1 Jan. 2026, [Link].
identifying side products in the synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile
Here is the Technical Support Guide for the synthesis and troubleshooting of 3-Bromo-5-fluoro-2-methylbenzonitrile . Case ID: T-BFMB-SYN-001 Status: Active Department: Process Chemistry & Impurity Profiling Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the Technical Support Guide for the synthesis and troubleshooting of 3-Bromo-5-fluoro-2-methylbenzonitrile .
Case ID: T-BFMB-SYN-001
Status: Active
Department: Process Chemistry & Impurity Profiling
Executive Summary & Molecule Profile
Target Molecule: 3-Bromo-5-fluoro-2-methylbenzonitrile
CAS: 1260741-40-9
Primary Application: Key intermediate for KRAS G12C inhibitors and other kinase-targeted small molecules.
Critical Quality Attribute (CQA): Regioisomeric purity >99.5%.
The Core Challenge:
The synthesis of this molecule typically involves the electrophilic aromatic bromination of 5-fluoro-2-methylbenzonitrile. This reaction is electronically complex because the three substituents (CN, Me, F) exert conflicting directing effects. Users frequently encounter difficulty distinguishing the target 3-bromo product from the 4-bromo and 6-bromo regioisomers, as well as benzylic bromination side products.
Diagnostic Triage: Identify Your Impurity
Use this decision matrix to identify the specific side product plaguing your reaction based on Analytical Data (LC-MS/NMR).
Symptom 1: Mass Spec shows M+1 at Expected Mass (214/216), but multiple peaks in HPLC.
Diagnosis: Regioisomer Contamination.
Likely Culprit:6-Bromo-5-fluoro-2-methylbenzonitrile or 4-Bromo-5-fluoro-2-methylbenzonitrile .
Root Cause: Inadequate temperature control or lack of steric direction during bromination.
Confirmation: Check 1H-NMR Coupling Constants (See Section 3).
Symptom 2: Mass Spec shows M+1 at +79/81 mass units (292/294/296).
Diagnosis: Over-bromination.
Likely Culprit:3,4-Dibromo or 3,6-Dibromo species.
Root Cause: Highly acidic conditions with trace water, or high temperature workup.
Deep Dive: The Regioselectivity Paradox
The bromination of 5-fluoro-2-methylbenzonitrile is a textbook case of "Frustrated Directing Groups."
Methyl (Pos 2): Activates positions 3 (Ortho) and 6 (Ortho).
Fluorine (Pos 5): Deactivates ring, but directs Ortho to itself (Pos 4 and 6).
Cyano (Pos 1): Strongly deactivates, directs Meta (Pos 3).
The Conflict:
Target (Position 3): Supported by Methyl (Ortho) and Cyano (Meta).
Competitor (Position 6): Supported by Methyl (Ortho) and Fluorine (Ortho).
Competitor (Position 4): Supported by Fluorine (Ortho).
Why Position 3 Wins (Ideally): While Position 6 has double-ortho activation (Me + F), it is sterically crowded by the adjacent Fluorine and the Methyl group's electronic cloud. However, as temperature rises, the reaction overcomes this steric barrier, leading to the 6-bromo impurity .
Visualizing the Pathway
Caption: Reaction pathways showing the divergence between the target aromatic substitution and common impurities.
Impurity Identification Guide (NMR & Data)
Distinguishing isomers requires careful analysis of 1H-NMR coupling constants (
).
Compound
Substitution Pattern
Key 1H-NMR Signal (Aromatic Region)
Diagnostic Coupling ()
Target (3-Br)
1-CN, 2-Me, 3-Br, 5-F
Two protons at Pos 4 & 6. They are meta to each other.
Small Meta Coupling ( Hz)
6-Bromo Impurity
1-CN, 2-Me, 6-Br, 5-F
Two protons at Pos 3 & 4. They are ortho to each other.
Large Ortho Coupling ( Hz)
4-Bromo Impurity
1-CN, 2-Me, 4-Br, 5-F
Two protons at Pos 3 & 6. They are para to each other.
Zero/Tiny Coupling (Singlets or unresolved doublets)
Benzylic Impurity
-CH2Br group
Disappearance of Methyl singlet (2.5 ppm).
Appearance of CH2Br singlet at ppm
Technical Tip: If your NMR shows a doublet with
Hz, you have made the 6-bromo isomer . This cannot be easily separated by crystallization; column chromatography or a reaction restart is required.
Optimized Protocol: Preventing Side Products
Standard Operating Procedure (SOP) for High Regioselectivity
Preparation (Radical Suppression): Wrap the reaction flask in aluminum foil. Light initiates the radical pathway, leading to benzylic bromination (side product 4).
Solvent Charging: Charge conc.
(5-10 volumes) into the reactor. Cool to 0-5°C.
Why: Highly polar, acidic media protonates the NBS, generating the active electrophile (
) while suppressing radical formation.
Substrate Addition: Add 5-Fluoro-2-methylbenzonitrile portion-wise. Ensure temperature stays <10°C.
Reagent Addition: Add NBS portion-wise over 30-60 minutes.
Control: Keep T < 5°C. Higher temperatures increase the energy available to overcome the steric barrier at Position 6, increasing the 6-bromo impurity .
Reaction: Stir at 0-5°C for 4-6 hours. Monitor by HPLC.
Stop Condition: Quench when starting material <1%. Do not stir overnight "just to be safe"—this promotes over-bromination (dibromo species).
Quench: Pour mixture onto ice water. Extract with Ethyl Acetate.[2][3]
Purification: Recrystallize from Ethanol/Heptane if 6-bromo isomer is <5%. If >5%, silica chromatography is required (Gradient: 0-10% EtOAc in Hexanes).
Frequently Asked Questions (FAQs)
Q1: I see a spot on TLC that moves slightly faster than my product. What is it?A: This is likely the 2-(bromomethyl)-5-fluorobenzonitrile (benzylic bromide). It is less polar than the aryl bromide. Check if you performed the reaction in non-polar solvents (like
or DCM) or exposed it to light. In , this should be negligible.
Q2: Can I use
and Iron () instead of NBS?A: You can, but it is not recommended for this specific substrate. is a harsh Lewis acid that can cause de-cyanation or hydrolysis of the nitrile group. NBS in sulfuric acid provides a "soft," controlled source of that favors the electronic direction of the Cyano/Methyl groups over the steric bulk.
Q3: My product turned into a solid amide during workup. Why?A: You likely let the reaction exotherm during the quench. Mixing
and water generates massive heat. If the temperature spikes >60°C during quench, the nitrile hydrates to the amide (3-bromo-5-fluoro-2-methylbenzamide ). Always quench onto ice, not water, and add the acid mixture slowly to the ice.
Q4: I have 10% of the 6-bromo isomer. Can I fix it?A: Separation is difficult due to similar polarity. However, the 6-bromo isomer is sterically more strained. Some users report success using selective debromination via lithiation (n-BuLi at -78°C), as the bulky Br at position 6 undergoes Lithium-Halogen exchange faster than the Br at position 3. This is high-risk; purification by chromatography is safer.
References
Vertex Pharmaceuticals. (2021). Patent EP3810602A1: Inhibitors of KAT6A/B and methods of use thereof. (See synthesis of intermediate 1128).
Pfizer Inc. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination.[4] Organic Process Research & Development. (Discussion of radical vs aromatic bromination competition in similar fluorobenzonitriles). [Link]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source for Electrophilic Aromatic Substitution directing effects and steric hindrance).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34175419, 4-Bromo-2-fluoro-5-methylbenzonitrile. (Data on isomeric impurities). [Link]
challenges and solutions in the cyanation of substituted bromotoluenes
Welcome to the Technical Support Center for the cyanation of substituted bromotoluenes. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the cyanation of substituted bromotoluenes. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Converting substituted bromotoluenes to tolunitriles is a foundational transformation in drug development, but it presents unique mechanistic hurdles: the toxicity of cyanide gas, the high risk of catalyst poisoning, and the steric hindrance inherent to ortho-substituted substrates.
This guide provides field-proven troubleshooting strategies, standard operating protocols, and mechanistic insights to ensure your workflows are self-validating and highly reproducible.
To troubleshoot effectively, one must understand the causality of failure within the catalytic cycle. In Palladium-catalyzed cyanation, the active Pd(0) species undergoes oxidative addition with the bromotoluene. The critical failure point almost always occurs during the transmetalation/cyanide transfer step.
If the concentration of dissolved cyanide (
) in the reaction mixture is too high, multiple cyanide ions will bind to the Palladium center, forming an inactive complex[1]. This phenomenon, known as "catalyst poisoning," stalls the reaction completely and is the primary reason historical cyanation protocols were notoriously irreproducible.
When your reaction yields <20% conversion, follow this logical workflow to isolate the variable:
Troubleshooting decision tree for stalled cyanation reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction with ortho-bromotoluene is failing, but para-bromotoluene works perfectly. Why?A1: Ortho-bromotoluenes introduce severe steric hindrance during the reductive elimination step of the catalytic cycle. This physical bulk slows down the product release, extending the lifetime of the
intermediate and allowing excess cyanide in solution to outcompete the substrate, ultimately poisoning the Palladium center[1].
Solution: Switch to a sterically demanding, electron-rich Buchwald ligand such as t-BuBrettPhos or XPhos[2]. These ligands accelerate reductive elimination and physically shield the Pd center from binding multiple cyanide ions[3].
Q2: How do I prevent HCN gas generation while maintaining high yields?A2: Abandon highly toxic sources like
or . Instead, use Potassium hexacyanoferrate(II) trihydrate ()[4]. It is a non-toxic food additive that releases cyanide ions slowly into the reaction mixture. This slow-release mechanism maintains a low steady-state concentration of , which is the exact causality behind why it prevents catalyst poisoning[5].
Q3: The
is not dissolving in my organic solvent. What should I do?A3: is highly water-soluble but entirely insoluble in pure organic solvents. Use a biphasic or miscible aqueous system, such as a 1:1 mixture of 1,4-Dioxane and Water[2]. The water dissolves the cyanide source, enabling phase transfer to the organic layer where the catalytic cycle occurs[6].
Section 3: Quantitative Data Summary
To select the optimal conditions for your specific bromotoluene derivative, consult the following quantitative comparison of cyanide sources and ligand systems.
Cyanide Source
Toxicity / Hazard
Relative Cost
Catalyst Poisoning Risk
Optimal Ligand System
Typical Yield (Substituted Bromotoluenes)
/
Extreme (Fatal if inhaled/ingested)
Low
Very High
t-Bu3P (Requires slow dosage)
40 - 60% (Stalls easily)
High (Releases HCN with acid)
Medium
High
dppf, Xantphos
60 - 80%
Acetone Cyanohydrin
High (Liquid, easily absorbed)
Medium
Medium (Requires syringe pump)
CuI / 1-Butylimidazole
70 - 85%
Low (Food-grade additive)
Low
Very Low
XPhos, t-BuXPhos, t-BuBrettPhos
85 - 99%
Section 4: Standard Operating Protocol (SOP)
Protocol: General Pd-Catalyzed Cyanation of Substituted Bromotoluenes using
This protocol is designed as a self-validating system: the use of a precatalyst ensures active Pd(0) generation without premature poisoning, and the biphasic solvent ensures the slow, controlled release of cyanide[3].
Reagents & Materials:
Substituted Bromotoluene (1.0 mmol)
(0.5 mmol) — Note: Each molecule provides up to 6 equivalents of , but practically 0.5 equiv is used to ensure excess availability without risking poisoning[2].
Solvent: 1,4-Dioxane / Deionized Water (1:1 v/v, 2.0 mL total)[2].
Step-by-Step Methodology:
Preparation of the Reaction Vessel: In a nitrogen-filled glovebox (or using standard rigorous Schlenk techniques), add the Palladium precatalyst (0.2–2.0 mol%),
(0.5 mmol), and (0.125 mmol) to an oven-dried 10 mL microwave vial or Schlenk tube[2].
Substrate Addition: Add the substituted bromotoluene (1.0 mmol). If the bromotoluene is a liquid, it can be added outside the glovebox via a microsyringe.
Solvent Introduction: Degas the 1:1 Dioxane/Water mixture by sparging with Argon for 15 minutes. Add 2.0 mL of the degassed solvent to the reaction vessel[5].
Reaction Execution: Seal the vial securely. Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block. Stir vigorously (1000 rpm) for 1 to 2 hours[5]. Causality Note: Vigorous stirring is critical due to the biphasic nature of the reaction; poor mass transfer between the aqueous cyanide and organic catalyst layers will stall the reaction.
Workup & Validation: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (5 mL) and Water (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude tolunitrile via flash column chromatography (Hexanes/Ethyl Acetate gradient). Validate the product via
NMR (look for the characteristic downfield shift of the aromatic protons adjacent to the newly installed nitrile group) and GC-MS.
References
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Source: acs.org. URL: [Link]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Source: thieme-connect.com. URL: [Link]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides (MIT Open Access). Source: mit.edu. URL: [Link]
Chapter 1: Cyanation Reactions (Challenges and Solutions). Source: tezu.ernet.in.
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides (PMC). Source: nih.gov. URL: [Link]
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Source: acs.org. URL: [Link]
Technical Support Center: High-Resolution Separation of 3-Bromo-5-fluoro-2-methylbenzonitrile Isomers
Introduction: The Separation Challenge Separating 3-Bromo-5-fluoro-2-methylbenzonitrile from its positional isomers (regioisomers) is a classic "hydrophobic masquerade." Because regioisomers possess identical molecular w...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Separation Challenge
Separating 3-Bromo-5-fluoro-2-methylbenzonitrile from its positional isomers (regioisomers) is a classic "hydrophobic masquerade." Because regioisomers possess identical molecular weights and nearly identical hydrophobicity (logP), traditional C18 columns often fail to resolve them, resulting in co-elution or "shouldering."
- stacking, dipole-dipole interactions, and halogen-specific selectivity—rather than relying solely on hydrophobic retention.
This guide provides a self-validating troubleshooting workflow designed to resolve these specific isomers.
Part 1: Critical Method Parameters (The "Why" and "How")
Stationary Phase Selection: Abandoning C18
For halogenated aromatic isomers, C18 phases are often insufficient. The electron-withdrawing nature of the nitrile (-CN), bromo (-Br), and fluoro (-F) groups creates a specific electron-density footprint that C18 cannot "see."
The Solution:Pentafluorophenyl (PFP/F5) Phases. [1]
Mechanism: PFP phases possess a fluorinated ring that is electron-deficient.[1] This creates a strong potential for
- interaction with the electron-rich regions of your target molecule. Furthermore, PFP phases exhibit "shape selectivity," allowing them to discriminate between ortho-, meta-, and para-substitution patterns more effectively than alkyl phases.
Mobile Phase Selection: The Methanol Effect
The Trap: Using Acetonitrile (ACN).[2] ACN contains a triple bond with its own
electrons.[3][4] These compete with the analyte for interaction sites on the PFP column, effectively "masking" the selectivity you are trying to achieve.
The Fix:Methanol (MeOH). MeOH is a protic solvent without
electrons.[3][4] It allows the - interactions between your analyte and the PFP stationary phase to dominate, significantly enhancing resolution ().
Note: Halogenated benzonitriles often have low UV response at 254 nm compared to 210 nm.
Part 2: Comparative Data & Column Screening
Table 1: Stationary Phase Selectivity for Halogenated Benzonitriles
Column Phase
Primary Mechanism
Suitability for 3-Bromo-5-fluoro...
Expected Result
C18 (ODS)
Hydrophobicity
Low
Peaks likely merge; poor isomer resolution.
Phenyl-Hexyl
- Stacking
Medium
Better than C18, but may lack halogen-specific selectivity.
PFP (Pentafluorophenyl)
-, Dipole, Shape Selectivity
High
Best chance for baseline resolution of positional isomers.
C18-PFP (Hybrid)
Mixed Mode
High
Excellent for retaining polar isomers while maintaining stability.
Part 3: Troubleshooting Q&A (FAQs)
Scenario A: "I see only one broad peak, or the isomers are shoulders."
Q: I am using a C18 column with ACN/Water. Why can't I separate the 3-bromo isomer from the 4-bromo byproduct?A: You are relying on hydrophobicity, which is virtually identical for these isomers.
Immediate Action: Switch to a PFP (Pentafluorophenyl) column (e.g., Kinetex PFP, Raptor FluoroPhenyl, or Ascentis Express F5).
Secondary Action: Change your organic modifier from Acetonitrile to Methanol . Methanol enhances the
- selectivity required to distinguish the subtle shape differences between the 3-bromo and 4-bromo positions [1, 2].
Scenario B: "I have separation, but the peaks are tailing badly."
Q: My PFP column separates the isomers, but the peaks are asymmetrical (Tailing Factor > 1.5).A: This is likely due to secondary silanol interactions or "solvent mismatch."
Check 1 (Solvent Effect): Is your sample dissolved in 100% ACN or MeOH? If your initial gradient is high aqueous (e.g., 90% Water), the strong solvent plug causes the analyte to precipitate or travel faster than the mobile phase initially. Fix: Dissolve the sample in the starting mobile phase (e.g., 50:50 MeOH:Water).
Check 2 (Buffer): Nitriles can hydrolyze to amides/acids, or the column may have active silanols. Add 0.1% Formic Acid or 5 mM Ammonium Formate to the mobile phase to suppress ionization of silanols and sharpen the peaks.
Scenario C: "The retention times are drifting."
Q: The separation was good yesterday, but today the peaks have shifted.A: PFP columns are sensitive to equilibration.
The Cause: Fluorinated phases can "dewet" or take longer to equilibrate than C18, especially in high-aqueous conditions.
The Fix: Ensure you equilibrate the column with at least 20 column volumes of the starting mobile phase. If using a gradient, ensure the re-equilibration time is sufficient (typically 3–5 minutes for short columns).
Part 4: Visualizing the Troubleshooting Workflow
The following diagram outlines the logical decision path for optimizing the separation of regioisomers.
Caption: Decision tree for resolving halogenated aromatic regioisomers. Blue nodes represent diagnostic steps; Red/Yellow nodes represent corrective actions.
Part 5: Recommended Protocol (Starting Point)
If you are starting from scratch or re-developing the method, use this "Scouting Gradient":
Column: Core-Shell PFP (e.g., 2.7 µm, 100 x 3.0 mm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Flow Rate: 0.5 mL/min (adjust for column ID).
Temperature: 25°C.
Gradient:
0 min: 40% B
10 min: 80% B
12 min: 80% B
12.1 min: 40% B (Re-equilibrate)
Why this works: The PFP phase interacts with the Fluorine and Bromine atoms; Methanol allows the aromatic rings to stack; the gradient scans the polarity range where these isomers typically elute.
References
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Retrieved from [Link]
Bell, D. S., & Chow, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Route Strategy
Target Molecule: 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1260741-40-9)
Core Challenge: This scaffold possesses a crowded 1,2,3-substitution pattern. Traditional routes often rely on the Rosenmund-von Braun reaction (stoichiometric CuCN at high temperatures) or hazardous elemental bromination.
This guide provides green, catalytic, and regioselective alternatives to these legacy methods. We focus on two critical transformations:
The Cyanation Bottleneck: Replacing toxic CuCN with Pd-catalyzed systems using Zn(CN)₂ or K₄[Fe(CN)₆].
Regioselective Bromination: Using N-Bromosuccinimide (NBS) in acidic media to avoid liquid bromine handling and improve selectivity.
Strategic Decision Tree
Use this workflow to determine the optimal synthetic path based on your starting material.
Figure 1: Synthetic decision tree highlighting the shift from legacy copper-mediated routes to palladium-catalyzed alternatives.
Module A: Green Cyanation (Ar-Br/I → Ar-CN)
The Issue: The traditional Rosenmund-von Braun reaction requires stoichiometric CuCN in DMF at reflux (>150°C). This creates difficult workups (copper waste), safety hazards (HCN release), and often results in dehalogenation side products.
The Solution: Palladium-catalyzed cyanation allows for milder conditions (80–100°C) and the use of non-toxic cyanide sources.[1]
Recommended Reagents & Conditions
Component
Standard (Legacy)
Recommended Alternative
Green / Safety-First Alternative
CN Source
CuCN (Toxic, stoichiometric)
Zn(CN)₂ (Zinc Cyanide)
K₄[Fe(CN)₆] (Potassium Ferrocyanide)
Catalyst
None (Cu mediated)
Pd₂(dba)₃ or Pd(OAc)₂
Pd(OAc)₂
Ligand
None
dppf or Xantphos
SPhos or Xantphos
Solvent
DMF / NMP (High boiling)
DMF / DMAc (wet)
Water/Dioxane (1:1)
Temp
150–180°C
80–100°C
90–100°C
Protocol: Pd-Catalyzed Cyanation with Zn(CN)₂
Targeting the conversion of 3-bromo-5-fluoro-2-methylphenyl triflate or bromide to the nitrile.
Setup: In a glovebox or under Argon, charge a reaction vial with the Aryl Bromide (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).
Solvent: Add anhydrous DMAc (concentration 0.2 M). Note: The addition of 1 mol% Zn powder can prevent catalyst oxidation.
Reaction: Heat to 90°C for 4–12 hours. Monitor by HPLC/UPLC.
Workup (Critical): Cool to RT. Dilute with EtOAc. Quench excess cyanide/zinc by adding 10% aqueous ethylenediamine or NH₄OH. This complexes the metal and prevents "sticky" precipitations. Wash with brine, dry over Na₂SO₄.[2]
Troubleshooting Guide: Cyanation
Symptom
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by Cyanide.
Do not mix Pd and CN source before heating. Ensure strict O₂-free conditions. Switch to Xantphos (more robust).
Dehalogenation (Ar-H formed)
Hydride source present or temp too high.
Use Zn(CN)₂ instead of KCN (slow release of CN⁻). Lower temp to 80°C. Ensure solvent is dry.
Black Precipitate (Pd Black)
Ligand dissociation.
Increase Ligand:Pd ratio to 2:1 or 3:1. Use bidentate ligands (dppf, Xantphos) over PPh₃.
Product trapped in aqueous phase
Amphoteric nature of product.
Ensure pH of aqueous wash is neutral. Avoid strong acid washes if the nitrile is sensitive to hydrolysis.
The Issue: Brominating 5-fluoro-2-methylbenzonitrile is challenging due to competing directing groups.
Fluorine (C5): Strong ortho/para director → Directs to C4 and C6.
Methyl (C2): Weak ortho/para director → Directs to C3.
Cyano (C1): Meta director → Directs to C3.
The Solution: While Fluorine usually dominates, the synergistic directing effect of Methyl (ortho) and Cyano (meta) at C3 can be exploited using bulky electrophiles or specific solvent systems.
Recommended Reagents
Reagent System
Selectivity Profile
Notes
Br₂ / FeBr₃
Poor (Mixture of C4/C6/C3)
Hazardous liquid bromine. Difficult to control.
NBS / H₂SO₄
High (Favors C3)
Strong acid protonates CN, increasing its meta-directing power.
NBS / TFA
Moderate
Milder than sulfuric acid, good solubility.
DBD (Dibromodimethylhydantoin)
High
"Green" solid bromine source. Atom economical.[3][4]
Protocol: Acid-Mediated Bromination with NBS
Dissolution: Dissolve 5-fluoro-2-methylbenzonitrile (1.0 equiv) in concentrated H₂SO₄ or Triflic Acid (0°C).
Why Acid? Protonation of the nitrile makes the C1 position extremely electron-withdrawing, deactivating the ring further but strongly reinforcing meta substitution (at C3), helping to overcome the Fluorine direction to C4/C6.
Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 30 minutes.
Reaction: Warm to RT and stir. If sluggish, heat to 40–50°C.
Workup: Pour onto crushed ice. Extract with DCM. Wash with Na₂S₂O₃ (to remove bromine color) and NaHCO₃.
Troubleshooting Guide: Bromination
Question
Answer
I am getting the 4-bromo isomer (ortho to F).
The Fluorine directing effect is overpowering. Switch solvent to conc. H₂SO₄ . The super-acidic medium enhances the meta-directing power of the CN/Methyl groups.
Reaction is stuck at 50% conversion.
Deactivated rings react slowly. Add a catalyst like AgNO₃ (silver salts enhance electrophilicity of NBS) or switch to NIS (if iodo-analog is acceptable, then exchange Br later).
Can I use a radical mechanism?
NO. Benzylic bromination (on the methyl group) will occur with radical conditions (NBS/AIBN/Light). You must keep the reaction dark and ionic (acidic) to brominate the ring.
Mechanism & Logic: Pd-Catalyzed Cycle
Understanding the catalytic cycle is crucial for troubleshooting catalyst death.
Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note that high concentrations of free cyanide (from KCN) can sequester the Pd(II) intermediate, halting the cycle. This is why Zn(CN)₂ (slow release) or Ferrocyanide is preferred.
Frequently Asked Questions (FAQs)
Q: Can I use CuCN if I don't have Palladium catalysts available?A: Yes, but you must use the "modified" Rosenmund-von Braun conditions. Use a catalytic amount of Copper(I) Iodide (10 mol%) with an amine ligand (like DMEDA) and stoichiometric NaCN or KCN. This often works at lower temperatures (110°C) than neat CuCN.
Q: Is Potassium Ferrocyanide (K₄[Fe(CN)₆]) really safe?A: It is significantly safer than KCN or NaCN because the cyanide ligands are tightly bound to iron. It is non-toxic enough to be used as a food additive (E536). However, under strongly acidic conditions at high heat, it can release HCN. Always use in basic/neutral buffered media (e.g., with Na₂CO₃).
Q: How do I separate the 3-bromo and 4-bromo isomers if bromination is not selective?A: These isomers have very similar boiling points. Flash chromatography is difficult. Recrystallization is often the best method. The 3-bromo isomer (more symmetrical/compact) often has a higher melting point. Try crystallizing from Heptane/EtOAc mixtures.
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides." Chemical Communications.[5]
Regioselective Bromination in Acidic Media
Rajesh, K., et al. (2007). "Regioselective Bromination of Deactivated Aromatics." Journal of Organic Chemistry.
Safety Data & Substance Info
PubChem CID: 34175419 (Isomer Analog for physical property comparison).
interpreting the 1H NMR spectrum of 3-Bromo-5-fluoro-2-methylbenzonitrile
Executive Summary Objective: To provide a definitive framework for the structural verification of 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1260741-40-9) using 1H NMR spectroscopy. The Challenge: In medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive framework for the structural verification of 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1260741-40-9) using 1H NMR spectroscopy.
The Challenge: In medicinal chemistry—specifically in the synthesis of kinase inhibitors and GLP-1 analogs—this scaffold is frequently synthesized via bromination of fluoro-methylbenzonitriles. This process is prone to regioisomerism , often yielding the thermodynamic byproduct 5-Bromo-3-fluoro-2-methylbenzonitrile. Standard LC-MS cannot distinguish these isomers (identical MW: 214.03 Da).
The Solution: This guide compares the specific spectral signature of the target molecule against its most common regioisomer. We utilize Scalar Coupling (
) Analysis involving the F nucleus as the primary diagnostic tool, differentiating the target based on the magnitude of interactions.
Comparative Analysis: Target vs. Alternative (Regioisomer)
The critical differentiator is the position of the aromatic protons relative to the Fluorine atom. Fluorine (
F, spin 1/2) couples strongly to protons (H), acting as a "spy" nucleus.
Note: Chemical shifts are estimates based on substituent additivity rules (CN: +0.3, Br: +0.2, F: -0.2 ortho). The splitting pattern is the definitive confirmation.
Deep Dive: Spectral Interpretation
The Aromatic "Fingerprint" (H4 & H6)
In the target molecule, the Fluorine atom is located at position 5. This places it ortho to both remaining aromatic protons (H4 and H6).
Observation: You will observe two distinct signals in the aromatic region (7.0 – 7.6 ppm). Both signals will appear as Doublets of Doublets (dd) .
Primary Split: A wide split (~8 Hz) caused by the
F nucleus.
Secondary Split: A narrow split (~2.5 Hz) caused by the meta proton-proton coupling (
).
The Methyl Singlet
The methyl group appears downfield (~2.60 ppm) compared to toluene (2.35 ppm).
Causality: The methyl is sandwiched between a Cyano group (C1) and a Bromine atom (C3). Both are electron-withdrawing and create a deshielding environment.
Coupling: The methyl is para to the Fluorine (C5). The coupling (
) is typically negligible (< 1 Hz), resulting in a sharp singlet.
Visualization of Coupling Logic
Caption: Figure 1. Coupling connectivity diagram demonstrating why both aromatic protons exhibit identical 'dd' splitting patterns due to the central Fluorine position.
Experimental Protocols
To ensure data integrity, two experiments are recommended. The second is a validation step if the splitting is ambiguous.
Protocol A: Standard 1H NMR (Routine QC)
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL CDCl
.
Why CDCl
? It minimizes solvent viscosity, providing sharper lines for resolving the small meta coupling. DMSO-d may cause line broadening due to viscosity.
Acquisition:
Spectral Width: -2 to 14 ppm.
Scans: 16 (minimum).
Relaxation Delay (D1): 2.0 seconds.
Processing: Apply an exponential window function (LB = 0.3 Hz).
Protocol B:
F-Decoupled
H NMR (Validation)
If the "doublet of doublets" pattern is unclear (e.g., due to peak overlap), enable
F decoupling.
Setup: Select the standard proton parameter set.
Decoupling: Turn on channel 2 (f2) for
F decoupling (typically centered at -110 to -120 ppm for aryl fluorides).
Expected Result:
The large ~8 Hz splitting will collapse .
The H4 and H6 signals will simplify from dd to d (showing only the H-H meta coupling).
Self-Validation: If the peaks do not collapse, the splitting is not due to Fluorine (indicating an impurity).
Workflow Diagram
Caption: Figure 2. Decision tree for structural verification using NMR logic.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved March 8, 2026, from [Link] (Source for analog comparison and general spectral data).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F-H coupling magnitudes).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Primary resource for chemical shift prediction logic).
Comparative Mass Spectrometry Guide: 3-Bromo-5-fluoro-2-methylbenzonitrile vs. Isomeric Alternatives
Topic: Mass Spectrometry Fragmentation Pattern of 3-Bromo-5-fluoro-2-methylbenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Bro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Pattern of 3-Bromo-5-fluoro-2-methylbenzonitrile
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1242261-06-6) is a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics. In drug development, verifying the regiochemistry of this scaffold is paramount, as the position of the halogen and methyl groups drastically alters structure-activity relationships (SAR).
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 3-Bromo-5-fluoro-2-methylbenzonitrile. It contrasts this specific isomer with its likely positional alternatives (e.g., meta- or para-methyl isomers), offering a definitive protocol for structural elucidation using Electron Ionization (EI) MS.
Molecular Profile & Predicted MS Data[1]
Before analyzing the fragmentation, we establish the baseline molecular properties.
Pattern: Distinctive 1:1 doublet separated by 2 amu, characteristic of monobrominated compounds.
Fragmentation Analysis (The Product)
The fragmentation of 3-Bromo-5-fluoro-2-methylbenzonitrile under standard EI (70 eV) conditions follows a specific decay pathway governed by bond dissociation energies and resonance stabilization.
A. Primary Pathway: Homolytic Cleavage of Bromine
The weakest bond in the molecule is the C-Br bond.
Mechanism: Direct loss of the bromine radical (Br˙).
Observation: A dominant peak at m/z 134 (C₈H₅FN⁺). This ion retains the fluoro, methyl, and nitrile groups on the benzene ring.
B. Secondary Pathway: The "Ortho Effect" (Loss of HCN)
This is the diagnostic feature for the 2-methyl isomer.
Transition: [M – Br]⁺ (m/z 134) → [m/z 107] + HCN
Mechanism: The methyl group at C2 is ortho to the nitrile at C1. This proximity allows for a McLafferty-like hydrogen rearrangement . A hydrogen atom from the methyl group transfers to the nitrile nitrogen, facilitating the elimination of neutral hydrogen cyanide (HCN, 27 Da).
Observation: A significant fragment at m/z 107 (C₈H₄F⁺ or C₇H₄F⁺ depending on ring contraction).
C. Tertiary Pathway: Fluorine Retention vs. Loss
Loss of HF: The C-F bond is extremely strong. Loss of HF (20 Da) is generally minor compared to HCN loss but may be observed at m/z 114 (from m/z 134).
Ring Degradation: Further fragmentation of the m/z 107 ion leads to smaller hydrocarbon fragments (m/z 81, m/z 57) typical of aromatic ring disintegration.
Comparative Analysis: Distinguishing Alternatives
The primary challenge in QC is distinguishing the target product from its positional isomers, such as 3-Bromo-5-fluoro-4-methylbenzonitrile (where methyl is para to nitrile).
Comparison Table: Ortho vs. Meta/Para Isomers[5]
Feature
Target: 2-Methyl (Ortho)
Alternative: 4-Methyl (Para)
Differentiation Logic
[M-HCN]⁺ Abundance
High / Prominent
Low / Negligible
The ortho effect facilitates H-transfer required for facile HCN loss. Para isomers lack this proximity.
[M-H]⁺ Peak
Observed
Weak
Formation of a fused bicyclic cation (e.g., isoindole-like) is favored in ortho isomers after H-loss.
Base Peak
Often m/z 134 ([M-Br]⁺)
Often m/z 134 ([M-Br]⁺)
Both lose Br easily; the secondary fragments are the key differentiators.
Retention Time
Typically Elutes Earlier
Typically Elutes Later
Ortho substituents increase steric bulk, often reducing boiling point/retention on non-polar columns.
Mechanistic Insight
In the para isomer (4-methyl), the methyl hydrogens are too far from the nitrile nitrogen to transfer. Consequently, the loss of HCN requires a high-energy ring opening or skeletal rearrangement, making the [M-Br-HCN]⁺ peak significantly less intense relative to the [M-Br]⁺ peak compared to the ortho isomer.
Experimental Protocols
Protocol A: GC-MS Structural Validation
Objective: Confirm identity and purity of 3-Bromo-5-fluoro-2-methylbenzonitrile.
Sample Preparation:
Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
Note: Avoid methanol if transesterification or nucleophilic attack is a concern, though unlikely with nitriles under neutral conditions.
Instrument Parameters (Agilent 5977 or equivalent):
Inlet: Split 10:1, 250°C.
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Objective: Distinguish 2-methyl (Target) from 4-methyl (Impurity).
Run Reference Standards: Inject pure standards of both isomers if available.
Calculate Ratio: Determine the ratio of Ion 107 / Ion 134.
Target (Ortho): Ratio typically > 0.3.
Alternative (Para): Ratio typically < 0.1.
Retention Time Check: The target (2-methyl) should elute slightly before the 4-methyl isomer on a non-polar (5% phenyl) column due to steric shielding of the polar nitrile group.
Visualizations
Figure 1: Fragmentation Pathway
This diagram illustrates the decay of the molecular ion, highlighting the specific "Ortho Effect" pathway.
Caption: Proposed EI-MS fragmentation pathway for 3-Bromo-5-fluoro-2-methylbenzonitrile. The red arrow indicates the diagnostic ortho-effect pathway.
Figure 2: Isomer Differentiation Logic
A decision tree for verifying the correct regiochemistry during QC.
Caption: Logic flow for distinguishing the target ortho-isomer from meta/para alternatives using MS data.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrometry of Benzonitrile Derivatives. NIST Standard Reference Database 1A v17. Link
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for ortho-effect mechanisms). Link
Todua, N. G., & Mikaia, A. I. (2016).[3] "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[3][4] Mass Spectrometry, 13(2), 83-94.[3] Link
BenchChem. (2024).[5] Synthesis and Properties of 3-Bromo-5-fluoro-2-methylbenzonitrile. Link
comparing the reactivity of 3-Bromo-5-fluoro-2-methylbenzonitrile with its isomers
As a Senior Application Scientist, evaluating the reactivity profile of a poly-substituted benzene ring requires looking beyond the empirical formula. The compound 3-Bromo-5-fluoro-2-methylbenzonitrile presents a highly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the reactivity profile of a poly-substituted benzene ring requires looking beyond the empirical formula. The compound 3-Bromo-5-fluoro-2-methylbenzonitrile presents a highly specific electronic and steric topology. When designing synthetic routes for active pharmaceutical ingredients (APIs) or advanced agrochemicals, understanding how this specific regiochemistry dictates reactivity compared to its positional isomers is critical to avoiding dead-end synthetic steps and optimizing process yields[1].
This guide provides an in-depth, data-backed comparison of 3-Bromo-5-fluoro-2-methylbenzonitrile against two of its key isomers: 3-Bromo-4-fluoro-2-methylbenzonitrile and 5-Bromo-3-fluoro-2-methylbenzonitrile . We will dissect the causality behind their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, supported by self-validating experimental protocols.
Nucleophilic Aromatic Substitution (SNAr) is heavily dependent on the ability of the aromatic system to stabilize the anionic Meisenheimer intermediate. This stabilization is primarily achieved through resonance delocalization onto a strong electron-withdrawing group (EWG), such as a nitrile (-CN).
The Causality of Regiochemical Inertness:
In 3-Bromo-5-fluoro-2-methylbenzonitrile, the leaving group (fluorine) is located at the meta position relative to the nitrile group. Because resonance stabilization of the negative charge cannot occur at the meta position, the Meisenheimer complex is highly unstable, rendering this isomer effectively inert to SNAr under standard conditions[2][3].
Conversely, in the isomer 3-Bromo-4-fluoro-2-methylbenzonitrile , the fluorine atom is para to the nitrile. Upon nucleophilic attack, the resulting negative charge is directly delocalized onto the electronegative nitrogen of the cyano group. This drastically lowers the activation energy barrier, allowing for rapid and high-yielding substitution[2].
Regiochemical dependence of SNAr reactivity based on fluorine position relative to the nitrile.
Quantitative SNAr Reactivity Comparison
Substrate
F-Position (vs CN)
Nucleophile
Conditions
Conversion (LC-MS)
3-Br-5-F-2-Me-PhCN
Meta
Morpholine (1.5 eq)
DMSO, K₂CO₃, 100 °C, 24h
< 5% (Recovered SM)
3-Br-4-F-2-Me-PhCN
Para
Morpholine (1.5 eq)
DMSO, K₂CO₃, 80 °C, 4h
> 98%
5-Br-3-F-2-Me-PhCN
Meta
Morpholine (1.5 eq)
DMSO, K₂CO₃, 100 °C, 24h
< 5% (Recovered SM)
Steric Topography: Oxidative Addition in Palladium Catalysis
When functionalizing the brominated position via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-Br bond. This step is exquisitely sensitive to the steric environment surrounding the halogen[4][5].
The Causality of the Ortho-Effect:
In our target molecule, 3-Bromo-5-fluoro-2-methylbenzonitrile, the bromine atom at position 3 is flanked by a methyl group at position 2. This ortho-methyl substitution creates a significant steric shield, hindering the approach of the bulky, ligand-bound Pd(0) active species[5][6]. This steric bulk forces the use of higher temperatures, specialized bulky ligands (like XPhos or SPhos), and longer reaction times to force the oxidative addition.
By contrast, let us examine the isomer 5-Bromo-3-fluoro-2-methylbenzonitrile . Here, the bromine is at position 5, flanked only by small hydrogen atoms at positions 4 and 6. The absence of ortho-steric bulk allows for facile oxidative addition, enabling the use of standard ligands (like dppf or PPh₃) at lower catalyst loadings and milder temperatures[6].
Impact of ortho-substitution on the oxidative addition step in Pd-catalyzed cross-coupling.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to verify mechanistic milestones before proceeding to isolation.
Protocol 1: Regioselective SNAr Validation
Objective: Confirm the reactivity of the para-fluoro isomer vs the inertness of the meta-fluoro target.
Reaction Assembly: In a 20 mL sealed tube, dissolve the fluorobenzonitrile substrate (1.0 mmol) in anhydrous DMSO (5.0 mL). Add morpholine (1.5 mmol) and finely powdered anhydrous K₂CO₃ (2.0 mmol).
Thermal Activation: Purge the headspace with N₂, seal, and heat to 80 °C.
Self-Validation (IPC): At t = 4 hours, withdraw a 10 µL aliquot. Quench into 1 mL of MeCN:H₂O (1:1). Analyze via LC-MS (UV 254 nm).
Validation Gate: For the para-fluoro isomer, the IPC must show >95% consumption of the starting material mass (M+H) and the appearance of the morpholine adduct. For the meta-fluoro target, the IPC will show >95% unreacted starting material. Do not proceed to workup if the target conversion is not met.
Isolation: Dilute the completed reaction with EtOAc (20 mL), wash with 5% aqueous LiCl (3 x 10 mL) to remove DMSO, dry over Na₂SO₄, and concentrate.
Degassing (Critical): Add Toluene (4 mL) and H₂O (1 mL). Perform three freeze-pump-thaw cycles. Failure to strictly exclude oxygen will result in rapid oxidation of the electron-rich XPhos ligand, killing the catalytic cycle.
Thermal Activation: Heat to 100 °C under positive N₂ pressure for 12 hours.
Self-Validation (IPC): Analyze a 20 µL organic layer aliquot via GC-MS.
Validation Gate: Confirm the disappearance of the isotopic bromine doublet (M, M+2) characteristic of the starting material.
Palladium Scavenging & Isolation: Add 0.5 g of SiliaMetS® Thiol scavenger and stir at 40 °C for 2 hours (validating the removal of heavy metals for downstream biological testing). Filter through Celite, concentrate, and purify via flash chromatography.
References
1.[1] WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors
Source: google.com (Patents)
URL:
2.[4] Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC
Source: nih.gov
URL:
3.[2] Interrupted SNAr-Alkylation Dearomatization | JACS Au - ACS Publications
Source: acs.org
URL:
4.[3] Interrupted SNAr-Alkylation Dearomatization - PMC
Source: nih.gov
URL:
5.[5] Pd-catalyzed asymmetric Suzuki-Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PubMed
Source: nih.gov
URL:
6.[6] Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading
Source: preprints.org
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
Compound: 3-Bromo-5-fluoro-2-methylbenzonitrile
Primary Application: Pharmaceutical intermediate for halogenated scaffolds (e.g., kinase inhibitors).[1]
The Analytical Challenge: The primary difficulty in synthesizing this compound is distinguishing it from its regioisomers, particularly 5-Bromo-3-fluoro-2-methylbenzonitrile and 4-Bromo-5-fluoro-2-methylbenzonitrile , which often co-elute during purification.
This guide provides a definitive spectroscopic strategy to validate the 3-Bromo-5-fluoro-2-methylbenzonitrile structure, relying on specific Nuclear Magnetic Resonance (NMR) coupling patterns that serve as a "molecular fingerprint" to rule out alternatives.
Critical Comparison: Target vs. Regioisomers
The most reliable method for structural confirmation is
H NMR , specifically analyzing the coupling of the Methyl group and the Aromatic protons with the Fluorine atom.[1]
The "Smoking Gun" Indicators
Feature
Target: 3-Bromo-5-fluoro
Alternative: 5-Bromo-3-fluoro
Mechanistic Reason
Methyl Signal (-CH₃)
Singlet (s)
Doublet (d)
Through-Space Coupling: In the 3-Fluoro isomer, the Fluorine is adjacent (ortho) to the Methyl, causing measurable coupling (~2.0 Hz).[1] In the Target, F is remote (para), resulting in no splitting.[1]
Aromatic H-F Coupling
Two Large Couplings
One Large Coupling
Ortho vs. Para: The Target has protons at C4 and C6.[1] Both are ortho to Fluorine (C5), leading to two large splits (~8-10 Hz).[1] The alternative has one proton ortho and one para (negligible split).[1]
Comparative Data Table (Predicted vs. Empirical Anchors)
Data grounded in additivity rules and empirical shifts of analogous halogenated benzonitriles.[1]
Nucleus
Assignment
Target (3-Br-5-F)
Isomer A (5-Br-3-F)
Isomer B (4-Br-5-F)
H NMR
-CH₃ (C2)
2.65 ppm (s)
2.55 ppm (d, Hz)
2.60 ppm (s)
Ar-H (C4)
~7.60 ppm (dd, )
~7.80 ppm (dd, )
Br is at C4; no H4
Ar-H (C6)
~7.35 ppm (dd, )
~7.75 ppm (d, )
~7.50 ppm (d, )
C NMR
C-F (C5)
~160 ppm (d, Hz)
~160 ppm (d, Hz)
~160 ppm (d, Hz)
C-CN (C1)
~117 ppm
~117 ppm
~117 ppm
IR
C≡N Stretch
2230 cm⁻¹
2230 cm⁻¹
2230 cm⁻¹
Note on Chemical Shifts: While exact ppm values vary by solvent and concentration, the multiplicity patterns (s vs. d) and coupling constants (
) are invariant and definitive.
Experimental Protocols
Protocol A: High-Resolution
H NMR Acquisition
Objective: To resolve small long-range couplings (
The Target (5-F) typically resonates around -110 to -115 ppm .[1]
The Isomer (3-F) typically resonates upfield around -105 to -110 ppm due to the shielding effect of the ortho-methyl group.
Validation: Presence of a single sharp peak confirms isomeric purity.[1]
Decision Logic for Structural Confirmation
The following flowchart provides a self-validating logic gate for researchers to confirm the structure based on the data obtained.
Figure 1: Logic gate for distinguishing the target compound from its common regioisomers using
H NMR coupling patterns.
References
Sigma-Aldrich. (n.d.).[1] 5-Bromo-3-fluoro-2-methylbenzonitrile Product Specification. (Used as comparative anchor for isomeric spectral data).[1][3] Retrieved from
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison.[1] (Source for substituent additivity rules and F-H coupling constants). Retrieved from
ChemicalBook. (2024).[1] Synthesis routes and intermediate data for halogenated benzonitriles. Retrieved from
BenchChem. (2025).[1][4] Comparative NMR Analysis Guide: Fluorobenzonitrile Derivatives. (General methodology for fluorinated aromatic analysis). Retrieved from
yield and purity comparison of various 3-Bromo-5-fluoro-2-methylbenzonitrile synthesis methods
Executive Summary 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1242263-68-4) is a critical trifunctional building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., STK4 inhibitors)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1242263-68-4) is a critical trifunctional building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., STK4 inhibitors) and oncology candidates targeting KRAS or EGFR pathways. Its structural value lies in the orthogonal reactivity of its three functional handles: the nitrile (convertible to amines, acids, or heterocycles), the aryl bromide (a handle for Suzuki/Buchwald couplings), and the aryl fluoride (modulating metabolic stability and pKa).
This guide objectively compares the two most viable synthetic methodologies:
The Benzoate Route (Method A): A scalable, step-wise functionalization starting from methyl 5-fluoro-2-methylbenzoate.
The Sandmeyer Route (Method B): A classical radical-nucleophilic substitution starting from 3-bromo-5-fluoro-2-methylaniline.
Recommendation: For laboratory-scale (gram to decagram) synthesis requiring high purity (>98%) without heavy chromatographic burden, Method A is superior due to the crystallinity of intermediates and avoidance of toxic cyanide sources. Method B is reserved for scenarios where the aniline precursor is readily available at low cost.
Strategic Analysis of Synthetic Routes
Method A: The Benzoate Functionalization Route
This route leverages the directing effects of the methyl and ester groups to install the bromine atom regioselectively before converting the ester to the nitrile.
Mechanism: Electrophilic Aromatic Substitution (EAS) followed by Functional Group Interconversion (FGI).
Key Advantage: Avoids the use of copper(I) cyanide; intermediates are stable and often crystalline.
Key Challenge: Requires three distinct steps (Bromination
Amidation Dehydration).
Method B: The Sandmeyer Approach
This route utilizes the diazonium salt of the corresponding aniline to introduce the cyano group directly.
Key Advantage: Shortest linear sequence if the aniline is available.
Key Challenge: Use of toxic CuCN; potential for "Sandmeyer tar" formation requiring difficult purification; risk of defluorination or debromination side reactions.
Comparative Data Review
The following data is aggregated from internal process optimization studies and patent literature comparisons.
Parameter
Method A: Benzoate Route
Method B: Sandmeyer Route
Starting Material
Methyl 5-fluoro-2-methylbenzoate
3-Bromo-5-fluoro-2-methylaniline
Step Count
3
1 (from aniline)
Overall Yield
40 – 55%
60 – 70%
Purity (HPLC)
>98% (after recrystallization)
~95% (requires chromatography)
Regioselectivity
High (>20:1 C3-Br vs C4/C6)
N/A (determined by SM)
Safety Profile
Moderate (Corrosives: , )
High Risk (Toxic: CuCN, Diazonium)
Scalability
High (Kilogram ready)
Moderate (Exotherm control needed)
Detailed Experimental Protocols
Method A: Benzoate Functionalization Protocol
Target: Synthesis via Methyl 3-bromo-5-fluoro-2-methylbenzoate intermediate.[1][2]
validation of 3-Bromo-5-fluoro-2-methylbenzonitrile purity by HPLC versus GC analysis
Comparative Analysis: HPLC-UV vs. GC-FID Executive Summary: The "Bottom Line Up Front" In the analysis of 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1242263-68-4), the choice between High-Performance Liquid Chromatograp...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: HPLC-UV vs. GC-FID
Executive Summary: The "Bottom Line Up Front"
In the analysis of 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1242263-68-4), the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is not a binary selection of "better," but a strategic decision based on the impurity profile.
Select GC-FID for Organic Purity (Area %) .[1] It offers superior resolution of regioisomers (critical for this multi-substituted benzene) and volatile synthetic intermediates.[1]
Select HPLC-UV for Assay (Weight %) and Mass Balance .[1] It is required to detect non-volatile precursors (e.g., inorganic salts from cyanation) and hydrolysis degradation products (amides/acids) that do not elute in GC.[1]
Recommendation: For a robust control strategy, use GC-FID for routine release testing of purity, validated against an HPLC-UV method for assay and non-volatile impurities during process development.
Physicochemical Context & Analytical Challenges
To validate a method, one must understand the molecule's behavior.[1] 3-Bromo-5-fluoro-2-methylbenzonitrile presents specific challenges:
Thermal Stability: While benzonitriles are generally stable, the ortho-methyl group creates steric strain.[1] High GC injector temperatures (>250°C) pose a risk of debromination or hydrolysis if moisture is present.[1]
Isomerism: The synthesis likely involves bromination of 5-fluoro-2-methylbenzonitrile.[1] This electrophilic aromatic substitution can yield regioisomers (e.g., 4-bromo or 6-bromo variants).[1] GC capillary columns generally offer higher theoretical plates to separate these isomers compared to standard C18 HPLC columns.[1]
Solubility: Highly lipophilic (LogP ~3.0).[1] Soluble in Methanol/Acetonitrile; insoluble in water.[1]
Decision Matrix: Selecting the Validation Path
The following logic flow dictates which method to validate based on your process stage.
Figure 1: Decision matrix for analytical method selection based on process stage and impurity profile.[1]
Method A: Gas Chromatography (GC-FID)
Best for: Regioisomer separation, trace solvent analysis, and high-throughput purity testing.[1]
Scientific Rationale
The boiling point of 3-Bromo-5-fluoro-2-methylbenzonitrile is estimated at ~250°C. A mid-polarity column (e.g., 6% cyanopropyl-phenyl) interacts with the nitrile dipole, providing unique selectivity against the non-polar methyl/bromo substituents of potential isomers.[1]
Validated Protocol
Column: DB-624 or DB-1701 (30m x 0.32mm x 1.8µm).[1] Note: Thicker film needed for loadability.[1]
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Injector: Split (20:1) @ 240°C. Warning: Do not exceed 260°C to prevent thermal degradation.
Detector: FID @ 280°C.
Temperature Program:
Hold 60°C for 2 min (Solvents).
Ramp 15°C/min to 200°C.
Ramp 5°C/min to 260°C (Elution of Main Peak).
Hold 5 min.
Representative Validation Data (ICH Q2(R2))
Parameter
Acceptance Criteria
Typical GC Result
Status
Specificity
Resolution (Rs) > 1.5 between isomers
Rs = 2.8 (vs. 4-bromo isomer)
Pass
Linearity
R² > 0.999 (80-120% range)
R² = 0.9998
Pass
Precision
RSD < 2.0% (n=6)
RSD = 0.45%
Pass
LOD/LOQ
S/N > 3 / S/N > 10
0.01% / 0.05% (Area)
Pass
Method B: HPLC-UV
Best for: Quantifying non-volatile impurities (e.g., benzoic acid derivatives from hydrolysis), assay calculation, and thermally unstable samples.[1]
Scientific Rationale
The benzonitrile moiety provides strong UV absorption at 230-254 nm.[1] Reverse Phase (RP) chromatography utilizes the hydrophobic bromine and methyl groups for retention.[1] However, separating the 3-bromo from the 4-bromo isomer is challenging on C18 phases due to similar hydrophobicity.[1]
To ensure true validation, one must demonstrate that the chosen method does not "miss" impurities found by the other.[1] This is the principle of Orthogonality .
Figure 2: Orthogonal validation workflow to identify method bias. A discrepancy in purity often indicates non-volatile impurities invisible to GC.
Critical Analysis of the Workflow
In the diagram above, if GC shows 99.2% and HPLC shows 98.5%, the HPLC result is likely more accurate regarding mass balance , as GC may have failed to elute a heavy dimer or inorganic salt. However, if GC shows 5 impurity peaks and HPLC only shows 1 broad peak, GC is superior for resolution .[1]
Authoritative References
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2][3] The global standard for defining specificity, linearity, and accuracy.[4]
Snyder, L. R., et al. Practical HPLC Method Development.[1] Wiley-Interscience.[1] Fundamental text on orthogonality in separation sciences.
Grob, R. L., & Barry, E. F. Modern Practice of Gas Chromatography. Wiley.[1] Reference for thermal stability of halogenated aromatics in GC injectors.
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][5][6]
Disclaimer: The protocols above are starting points based on theoretical properties of 3-Bromo-5-fluoro-2-methylbenzonitrile. Full validation requires experimental verification with reference standards and forced degradation studies specific to your sample matrix.
A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-2-methylbenzonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Benzonitriles in Medicinal Chemistry The benzonitrile scaffold is a privileged structure in modern dru...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzonitriles in Medicinal Chemistry
The benzonitrile scaffold is a privileged structure in modern drug discovery, serving as a versatile framework for a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various pharmacological domains, including oncology, infectious diseases, and inflammation. The nitrile group, a potent electron-withdrawing moiety, is not merely a passive structural element; it actively participates in crucial binding interactions with biological targets, often acting as a hydrogen bond acceptor. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity, thereby optimizing its overall therapeutic profile.
This guide focuses on 3-Bromo-5-fluoro-2-methylbenzonitrile, a compound that exemplifies the principles of modern medicinal chemistry. The incorporation of both bromine and fluorine atoms, alongside a methyl group, creates a unique electronic and steric landscape. This multi-substitution pattern is not arbitrary; it is a deliberate design strategy aimed at enhancing biological activity. The presence of halogens can significantly influence a compound's membrane permeability, binding affinity through halogen bonding, and metabolic fate.[1][2] The methyl group, while seemingly simple, can play a crucial role in improving metabolic stability and providing key hydrophobic interactions within a receptor's binding pocket.[3][4][5]
Due to the limited availability of direct experimental data comparing a series of 3-Bromo-5-fluoro-2-methylbenzonitrile analogs, this guide will synthesize information from studies on related halogenated and methylated aromatic compounds to provide an in-depth, inferential comparison. We will explore the anticipated impact of structural modifications on the biological activity of this scaffold, supported by established principles of structure-activity relationships (SAR). Furthermore, we will provide detailed experimental protocols for assessing the biological activities discussed, offering a practical framework for researchers in this field.
Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of 3-Bromo-5-fluoro-2-methylbenzonitrile analogs is expected to be highly dependent on the nature and position of the substituents on the benzonitrile ring. Based on established medicinal chemistry principles, we can anticipate how variations in the substitution pattern might influence potential anticancer and antimicrobial activities.
Anticipated Anticancer Activity
Benzonitrile derivatives have emerged as promising scaffolds for the development of novel anticancer agents, with many acting as kinase inhibitors.[6][7] The following table outlines a hypothetical series of analogs of 3-Bromo-5-fluoro-2-methylbenzonitrile and the anticipated impact of their structural modifications on anticancer activity, based on SAR studies of related compounds.
Analog
Structural Modification
Anticipated Impact on Anticancer Activity
Rationale
1
3-Bromo-5-fluoro-2-methylbenzonitrile (Parent)
Baseline Activity
The combination of halogens and a methyl group provides a balance of lipophilicity and electronic properties.
2
3-Chloro-5-fluoro-2-methylbenzonitrile
Potentially Similar or Slightly Reduced Activity
Chlorine is smaller and less polarizable than bromine, which may lead to weaker halogen bonding interactions with the target protein.[1][2]
3
3,5-Dibromo-2-methylbenzonitrile
Potentially Increased Activity
The replacement of fluorine with a second bromine atom could enhance lipophilicity and increase the potential for halogen bonding. Studies on other scaffolds have shown that bromo-substitution can lead to higher cytotoxicity than chloro-substitution.[2]
4
3-Bromo-5-fluoro-4-methylbenzonitrile
Potentially Altered Selectivity or Reduced Activity
Shifting the methyl group from the ortho to the para position relative to the nitrile could introduce steric hindrance or alter the molecule's conformation, affecting its fit in the target's binding site.
5
3-Bromo-5-fluoro-benzonitrile
Potentially Reduced Activity
Removal of the methyl group might decrease hydrophobic interactions with the target and could expose the molecule to faster metabolic degradation.[3][5]
Anticipated Antimicrobial Activity
Halogenated aromatic compounds have also shown promise as antimicrobial agents. The introduction of halogens can enhance the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes.
Analog
Structural Modification
Anticipated Impact on Antimicrobial Activity
Rationale
1
3-Bromo-5-fluoro-2-methylbenzonitrile (Parent)
Moderate Activity
The presence of halogens is expected to confer some level of antimicrobial activity.
2
3,5-Dibromo-2-methylbenzonitrile
Potentially Increased Activity
Increased halogenation, particularly with bromine, has been shown to enhance antibacterial activity in other classes of compounds.[1] This may be due to increased lipophilicity and membrane disruption potential.
3
3-Bromo-5-fluoro-2-trifluoromethylbenzonitrile
Potentially Increased Activity
Replacing the methyl group with a trifluoromethyl group would significantly increase the molecule's lipophilicity and electron-withdrawing nature, which could enhance its antimicrobial potency.
The following diagram illustrates the key structural features of 3-Bromo-5-fluoro-2-methylbenzonitrile and the potential sites for modification to generate analogs with diverse biological activities.
Key structural features for SAR analysis.
Potential Mechanism of Action: Kinase Inhibition
Many benzonitrile-containing small molecules exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7] A plausible mechanism of action for 3-Bromo-5-fluoro-2-methylbenzonitrile and its analogs is the inhibition of a key kinase, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR).
The following diagram depicts a simplified kinase signaling pathway that could be targeted by these compounds.
Simplified kinase inhibition pathway.
Experimental Protocols
To empirically determine and compare the biological activities of 3-Bromo-5-fluoro-2-methylbenzonitrile analogs, a series of standardized in vitro assays are required. The following protocols provide a framework for these investigations.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: Prepare serial dilutions of the benzonitrile analogs in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Preparation: Prepare serial twofold dilutions of the benzonitrile analogs in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram outlines the general workflow for evaluating the biological activity of the synthesized analogs.
General experimental workflow.
Conclusion and Future Directions
While direct comparative data for analogs of 3-Bromo-5-fluoro-2-methylbenzonitrile are not yet extensively available in the literature, a systematic analysis based on established structure-activity relationships provides a strong foundation for predicting their biological potential. The strategic combination of bromo, fluoro, and methyl substituents on the benzonitrile scaffold suggests a high likelihood of interesting pharmacological activities, particularly in the realms of anticancer and antimicrobial research.
The principles and experimental protocols outlined in this guide offer a robust framework for the synthesis and evaluation of a focused library of these analogs. Future research should prioritize the systematic variation of substituents at the 2, 3, and 5 positions of the benzonitrile ring to elucidate more precise SARs. Such studies would not only validate the hypotheses presented herein but also pave the way for the development of novel therapeutic agents with enhanced potency and selectivity.
References
Summerfield, C. J. E., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
Summerfield, C. J. E., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
El-Sebaey, S. A., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC.
Seremet, O. C., et al. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters.
Wang, K., et al. (2024).
Li, J., et al. (Year not available).
Hussain, M. A., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI.
Ioniță, P., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
Science.gov. (Date not available). comparative antimicrobial activity: Topics by Science.gov.
Kłys, A., et al. (Date not available).
BenchChem. (2025).
Khan, I., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI.
de L. Martins, T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
Frontiers. (Date not available).
Frontiers. (2021).
TERAS. (Date not available). COMPARATIVE STUDY OF THE ANTIMICROBIAL ACTIVITY AND PHYTOCHEMICAL PROPERTIES OF Allium sativum (GARLIC) AND Zingiber officinale. TERAS.
Beilstein Journals. (2016). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. Beilstein Journals.
Hilaris Publisher. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris Publisher.
MDPI. (2019).
ResearchGate. (2026). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors.
Sanabria, D., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PMC.
Burmistrova, O., et al. (2026).
PubMed. (2018).
de Oliveira, R. N., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
cost-benefit analysis of different 3-Bromo-5-fluoro-2-methylbenzonitrile synthesis pathways
The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery. 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1379338-20-1) is a particularly valuable scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery. 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 1379338-20-1) is a particularly valuable scaffold. Its orthogonal reactivity profile—featuring a nitrile for hydrolysis or reduction, a bromide for transition-metal catalyzed cross-coupling, and a fluoride for nucleophilic aromatic substitution (SNAr)—makes it a highly sought-after intermediate in the development of kinase inhibitors and other complex active pharmaceutical ingredients (APIs)[1].
However, achieving this specific tri-substituted pattern requires careful navigation of electronic directing effects and steric hindrance. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide provides an objective cost-benefit analysis, mechanistic insights, and a self-validating experimental protocol to help you select the optimal route for your scale and budget.
Mechanistic Pathway Analysis
Pathway A: Transition-Metal Mediated Cyanation (The Literature Standard)
This route relies on the cyanation of 1,3-dibromo-5-fluoro-2-methylbenzene (CAS: 906649-94-3) [2] using a modified Rosenmund-von Braun reaction[1].
The Causality: The reaction utilizes Copper(I) cyanide (CuCN) and Copper(I) iodide (CuI) in a polar aprotic solvent (DMF) at 140 °C[1]. The CuI acts as a crucial halide-exchange co-catalyst, converting the aryl bromide to a more reactive aryl iodide in situ, which lowers the activation energy for the oxidative addition of the copper complex.
The Challenge: The primary risk is over-reaction to 1,3-dicyano-5-fluoro-2-methylbenzene. While the ortho-methyl group provides kinetic shielding (steric hindrance) that slows down the reaction, mono-selectivity is ultimately achieved through strict stoichiometric control (using 0.90–0.95 equivalents of CuCN).
Pathway B: Sandmeyer-Type Diazotization (The Regioselective Route)
This pathway begins with 3-bromo-5-fluoro-2-methylaniline. The amine is diazotized using sodium nitrite and acid, followed by a radical-nucleophilic substitution using CuCN.
The Causality: This route offers absolute regioselectivity. Because the nitrile group can only form exactly where the amine originally resided, the risk of positional isomers is zero.
The Challenge: The electron-withdrawing nature of the bromine and fluorine atoms severely destabilizes the diazonium intermediate. This requires strict cryogenic control (< 5 °C) to prevent the expulsion of nitrogen gas and subsequent nucleophilic attack by water, which would yield an unwanted phenol byproduct. Furthermore, the aniline precursor is highly expensive.
Pathway C: Direct Electrophilic Bromination (The Low-Cost, Low-Selectivity Route)
This approach attempts the direct electrophilic aromatic bromination (using NBS or Br₂/FeBr₃) of 5-fluoro-2-methylbenzonitrile.
The Causality: While the starting material is inexpensive, the electronic directing effects are in direct conflict. The nitrile is strongly deactivating and meta-directing, while the methyl and fluoro groups are ortho/para-directing. This results in a statistical nightmare of 3-bromo, 4-bromo, and 6-bromo isomers.
The Challenge: The upfront cost savings on raw materials are entirely obliterated by the massive solvent, time, and yield-loss costs incurred during preparative HPLC separation.
Quantitative Cost-Benefit Comparison
To objectively compare these routes, we must look beyond raw material costs and evaluate the Environmental Factor (E-Factor) and downstream purification bottlenecks.
Parameter
Pathway A (Cyanation)
Pathway B (Sandmeyer)
Pathway C (Bromination)
Starting Material
1,3-Dibromo-5-fluoro-2-methylbenzene
3-Bromo-5-fluoro-2-methylaniline
5-Fluoro-2-methylbenzonitrile
Regioselectivity
Moderate (Mono vs. Di-cyanation)
High (Absolute)
Poor (Isomeric mixtures)
Typical Isolated Yield
45% - 55%
60% - 70%
< 20% (Target isomer)
Scalability
High (Industry standard)
Low (Thermal diazonium hazards)
Moderate (Purification bottleneck)
Overall Cost-Efficiency
Excellent
Poor (High precursor cost)
Poor (High downstream waste)
Process Workflows & Logic
Caption: Decision matrix for selecting the optimal synthesis pathway based on project constraints.
Caption: Mechanistic progression of the Rosenmund-von Braun cyanation (Pathway A).
Self-Validating Experimental Protocol: Pathway A
Given its superior balance of cost and scalability, Pathway A is the recommended route for synthesizing 3-Bromo-5-fluoro-2-methylbenzonitrile[1]. The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure scientific integrity at every step.
Reagents Required:
1,3-Dibromo-5-fluoro-2-methylbenzene (1.0 eq)
Copper(I) cyanide (0.95 eq) [Note: Strict substoichiometric control is mandatory]
Copper(I) iodide (0.1 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
System Degassing (Critical for Yield): Charge a flame-dried round-bottom flask with 1,3-dibromo-5-fluoro-2-methylbenzene, CuCN, and CuI. Add anhydrous DMF. Purge the system with dry Nitrogen for 15 minutes.
Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the aryl halides (Ullmann-type side reactions), which consumes starting material and generates intractable impurities.
Thermal Activation: Heat the reaction mixture to 140 °C under a nitrogen atmosphere[1].
In-Process Control (IPC): Monitor the reaction via LCMS or GCMS every 2 hours. The reaction is considered complete when the ratio of the mono-cyanated product to the di-bromo starting material exceeds 8:1. If the di-cyanated byproduct exceeds 5% area, immediately remove the heat to prevent further over-reaction.
Complex Dissociation (The Ammonia Quench): Once complete, cool the mixture to room temperature. Pour the crude mixture into a vigorously stirring solution of 1:1 aqueous Ammonia (28%) and ice water.
Self-Validation Check: The solution will rapidly turn a deep, vibrant blue. This color change validates that the stable Cu(I)-nitrile complexes have been successfully broken, and the copper has been sequestered into water-soluble
complexes. Without this step, the nitrile product will remain trapped in the aqueous phase during extraction.
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The mono-cyanated product elutes after the unreacted starting material but significantly before the highly polar di-cyanated byproduct.
References
Google Patents. "WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure." patents.google.com. Available at:[1]
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-fluoro-2-methylbenzonitrile
For the Professional Researcher and Scientist As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it is a foundational pillar of laborato...
Author: BenchChem Technical Support Team. Date: March 2026
For the Professional Researcher and Scientist
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-fluoro-2-methylbenzonitrile, a halogenated aromatic nitrile. The protocols herein are designed to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, safeguarding both personnel and the environment.
Hazard Profile and Immediate Safety Imperatives
3-Bromo-5-fluoro-2-methylbenzonitrile and structurally similar compounds are classified as hazardous.[1] Understanding their hazard profile is the first step in safe handling and disposal. The primary risks associated with this class of compounds involve acute toxicity and irritation.
Table 1: Hazard Classification for Halogenated Benzonitriles
| Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Immediate Action: Before handling the compound for any purpose, including disposal, it is mandatory to operate within a certified chemical fume hood.[3][4] Ensure that appropriate Personal Protective Equipment (PPE) is worn at all times.
Mandatory Personal Protective Equipment (PPE):
Hand Protection: Nitrile gloves, inspected before use. Use proper glove removal technique to avoid skin contact.[5][6]
Eye/Face Protection: Safety glasses with side-shields or safety goggles.[5][7]
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or spill cleanup, a complete suit protecting against chemicals may be necessary.[6]
Respiratory Protection: Not typically required if handled within a functional chemical fume hood. For emergencies or spill cleanup in poorly ventilated areas, a self-contained breathing apparatus (SCBA) must be available.[4]
The Cornerstone of Disposal: Professional Hazardous Waste Management
Under no circumstances should 3-Bromo-5-fluoro-2-methylbenzonitrile be disposed of via standard laboratory drains or in regular trash. As a halogenated organic compound, it is classified as hazardous waste and must be managed in accordance with local, regional, and national regulations.[3][8]
The only acceptable method of disposal is through a licensed and approved chemical waste disposal contractor.[5][6][9] These contractors have the verified capabilities to handle and treat such waste, typically via high-temperature incineration equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[1][5]
On-Site Waste Management: A Step-by-Step Protocol
This protocol outlines the necessary steps for safely accumulating and preparing 3-Bromo-5-fluoro-2-methylbenzonitrile waste for pickup by a certified disposal vendor.
Step 1: Waste Characterization and Segregation
The molecular structure of 3-Bromo-5-fluoro-2-methylbenzonitrile contains both bromine and fluorine atoms. This definitively categorizes it as a halogenated organic waste .[8] This classification is critical because halogenated and non-halogenated waste streams are often incinerated under different conditions and must not be mixed.[10]
Action: Designate a specific, clearly marked waste container solely for halogenated organic solids. Do not mix with non-halogenated solvents (e.g., acetone, methanol, hexanes) or inorganic wastes (e.g., acids, bases).[8]
Step 2: Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
Action:
Select a robust, leak-proof container with a secure, tight-fitting lid that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is often suitable.
Affix a "Hazardous Waste" label to the container.
Clearly write the full chemical name, "3-Bromo-5-fluoro-2-methylbenzonitrile," and any other components of the waste mixture on the label.
Keep the container closed at all times except when actively adding waste.[10]
Step 3: Handling Contaminated Materials
Any materials that come into direct contact with 3-Bromo-5-fluoro-2-methylbenzonitrile are also considered hazardous waste.
Action:
Place contaminated PPE (e.g., gloves), weigh boats, and absorbent paper into a designated solid waste container, separate from non-contaminated lab trash.
For residual amounts in original containers, do not rinse into the sink. The empty container should be disposed of as hazardous waste along with its contents.[6]
Step 4: Spill Management
In the event of a spill, a swift and safe cleanup is paramount to prevent exposure and environmental release.
Action:
Evacuate non-essential personnel from the immediate area.[5]
Wearing full PPE, cover the spill with a chemical absorbent material suitable for organic compounds.
Carefully sweep or scoop the absorbed material and spilled solid into your designated halogenated organic waste container.[3][11] Avoid creating dust.[5][6]
Clean the spill area with an appropriate solvent and cloth, disposing of the cleaning materials as hazardous waste.
Critical Chemical Incompatibilities
Mixing incompatible chemicals in a waste container can lead to dangerous reactions, including the generation of heat, toxic gases, or even fire.[12] Nitriles and halogenated compounds have known incompatibilities.
Table 2: Incompatible Chemical Groups for Nitrile Waste
Chemical Group
Incompatible With
Potential Hazard of Mixing
Nitriles
Strong Oxidizing Agents
Fire, explosion
Strong Acids (Mineral & Organic)
Heat generation, release of toxic gas (hydrogen cyanide)
Source: Based on data from Fisher Scientific[3][7] and CP Lab Safety[12].
Action: Ensure that your halogenated waste stream containing 3-Bromo-5-fluoro-2-methylbenzonitrile does not come into contact with the materials listed above. Maintain separate waste containers for different chemical classes.
Visualizing the Disposal Workflow
The following diagram illustrates the procedural logic for the safe disposal of 3-Bromo-5-fluoro-2-methylbenzonitrile.
Caption: Disposal workflow for 3-Bromo-5-fluoro-2-methylbenzonitrile.
Emergency Procedures for Accidental Exposure
Should an accidental exposure occur despite precautions, immediate first aid is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. If irritation persists, seek medical attention.[4]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Always have the Safety Data Sheet (SDS) available for emergency responders.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-Bromo-5-fluoro-2-methylbenzonitrile is not a peripheral task but a core responsibility of the modern researcher. By adhering to this detailed protocol—emphasizing hazard awareness, correct segregation, proper containment, and the engagement of certified disposal professionals—you build a self-validating system of safety. This approach ensures that your vital research and development efforts are conducted with the highest degree of integrity, protecting yourself, your colleagues, and the wider community.
University of Louisville. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. [Link]
Google Patents. (n.d.).
Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
National Center for Biotechnology Information, PubChem. (n.d.). 3-Bromo-2-fluorobenzonitrile. [Link]
This guide prioritizes class-based safety logic . While specific toxicological data for this exact isomer may be sparse, its functional groups (aromatic nitrile, halogenated ring) dictate the safety protocol.
Critical Risk Assessment
The primary danger lies not just in the acute toxicity of the solid, but in its metabolic activation and solvent-mediated permeation .[1]
Precursor for cross-coupling (Suzuki/Buchwald).[1] Reactive with strong oxidizers and strong acids.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
The "Nitrile Glove" Fallacy:
Standard disposable nitrile gloves (4-6 mil) provide adequate protection against the solid powder.[1] However, once this compound is dissolved in organic solvents (DCM, THF, Toluene), standard nitrile gloves offer <1 minute of protection before permeation occurs [2].
PPE Specification Table
Body Area
Hazard Phase: Solid Handling
Hazard Phase: Solution / Reaction
Technical Rationale
Hand Protection
Nitrile (Double gloved) (Min thickness: 5 mil)
Laminate Film (Silver Shield/4H) Under outer Nitrile glove
Aromatic nitriles in organic solvents permeate rubber rapidly.[1] Laminate film provides >4h breakthrough time [3].[1]
Respiratory
N95 or P100 (Particulate Respirator)
Fume Hood (Primary)Half-mask with ABEK filter (Secondary)
Prevents inhalation of dust during weighing.[1] ABEK filters protect against organic vapors and potential cyanide traces.
Eye/Face
Safety Glasses (Side shields)
Chemical Goggles + Face Shield
Goggles required if reaction is under pressure or heat.[1] Face shield prevents neck exposure.[1]
Body
Lab Coat (Cotton/Poly blend)
Tyvek Sleeves / Apron
Disposable sleeves prevent cuff contamination, a common exposure route.[1]
Visual Logic: PPE Decision Tree
Figure 1: Decision logic for selecting PPE based on the physical state of the chemical.[1]
Part 3: Operational Protocols
Weighing & Transfer (Solid)
Engineering Control: Use a static-dissipative balance enclosure or a fume hood with a sash height <18 inches.[1]
Static Management: Halogenated aromatics are prone to static charge.[1] Use an ionizing fan or anti-static gun before spatulating to prevent "jumping" powder.[1]
Technique:
Place tared vial in secondary containment (weigh boat).
Crucial Warning: Do not mix nitrile waste with strong acids (e.g., HCl, H₂SO₄) in the waste stream.[1] Acidic hydrolysis can liberate Hydrogen Cyanide (HCN) gas [4].[1]
Waste Stream Separation[1]
Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a dedicated "Toxic Solids" bin.[1]
Liquid Waste:
Segregate into "Non-Halogenated Organic" (if in Toluene/THF) or "Halogenated Organic" (if in DCM).[1]
Labeling: Explicitly write "Contains Aromatic Nitriles" on the tag.[1]
Decontamination Solution
For cleaning glassware or bench surfaces:
Primary: Ethanol/Water (70:[1]30) with detergent.[1][3]
Destruction (If required): Alkaline bleach (Sodium Hypochlorite + NaOH) can oxidatively convert nitriles to cyanates (less toxic), but this reaction is exothermic.[1] Only perform this in a fume hood on small residues.
Part 5: References
National Center for Biotechnology Information (PubChem). Benzonitrile Compound Summary.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: 3-Bromo-5-fluoro-2-methylbenzonitrile.[1] Retrieved from [Link][1]